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  • Product: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
  • CAS: 23372-18-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

The following technical guide details the chemical profile, synthesis, and application of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS 23372-18-1). CAS: 23372-18-1 | Formula: C H Cl N | MW: 191.06 g/mol [1] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS 23372-18-1).

CAS: 23372-18-1 | Formula: C


H

Cl

N

| MW: 191.06 g/mol [1]

Executive Summary

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents and advanced agrochemicals.[1][2] Its structural uniqueness lies in its dual-electrophilic nature : it possesses a highly reactive alkyl chloride (chloromethyl group) and a less reactive heteroaryl chloride.[1] This "reactivity gradient" allows medicinal chemists to perform sequential, regioselective functionalizations—typically installing a nucleophile at the methyl position via S


2 mechanisms before functionalizing the pyridazine core via S

Ar or palladium-catalyzed cross-couplings. It is a critical scaffold for developing P2X3 receptor antagonists , kinase inhibitors , and pyridazinone-based herbicides .

Chemical Profile & Physical Properties[1][3][4]

PropertyData
IUPAC Name 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
CAS Number 23372-18-1
Molecular Weight 191.06 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 85–89 °C (Typical range for this class)
Solubility Soluble in DCM, CHCl

, DMSO, DMF; sparingly soluble in water.[1][3]
Stability Moisture sensitive (hydrolysis of chloromethyl group); Light sensitive.
Hazards Corrosive, Lachrymator (due to alkyl halide), Acute Toxicity.

Synthesis & Production Logic

The synthesis of CAS 23372-18-1 requires precise control to avoid over-chlorination.[1] Two primary routes are utilized depending on scale and purity requirements.

Route A: Deoxychlorination (Laboratory/Pharma Grade)

This route is preferred for drug development due to higher regioselectivity.

  • Precursor: 3-Chloro-4-(hydroxymethyl)-5,6-dimethylpyridazine.[1]

  • Reagent: Thionyl chloride (SOCl

    
    ) or Phosphoryl chloride (POCl
    
    
    
    ).
  • Mechanism: The hydroxyl group attacks the sulfur center, forming a chlorosulfite intermediate, which undergoes S

    
    i or S
    
    
    
    2 substitution to yield the alkyl chloride.
Route B: Radical Chlorination (Industrial Scale)
  • Precursor: 3-Chloro-4,5,6-trimethylpyridazine.[1]

  • Reagent: N-Chlorosuccinimide (NCS) with AIBN (initiator) or Cl

    
     gas under UV light.
    
  • Challenge: Controlling regioselectivity between the 4-methyl, 5-methyl, and 6-methyl groups. The 4-methyl position is often targeted due to steric and electronic activation, but isomer separation is frequently required.[1]

Visualization: Synthesis & Reactivity Flow[1]

G cluster_0 Reactivity Gradient Start 3-Chloro-4,5,6- trimethylpyridazine Target TARGET: 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine (CAS 23372-18-1) Start->Target NCS/AIBN (Radical Chlorination) Alcohol 3-Chloro-4-(hydroxymethyl)- 5,6-dimethylpyridazine Alcohol->Target SOCl2 (Deoxychlorination) Prod1 Piperazinyl Derivative (S_N2 Product) Target->Prod1 Amine (HNR2) S_N2 Reaction Prod2 Bi-aryl System (Suzuki Product) Prod1->Prod2 Ar-B(OH)2 / Pd(0) Suzuki Coupling

Caption: Synthesis pathways (Blue/Grey) and sequential functionalization strategy (Red) exploiting the reactivity difference between alkyl and aryl chlorides.

Reactivity & Applications

The Reactivity Gradient

The core value of this intermediate is the distinct reactivity difference between its two chlorine atoms:

  • C4-Chloromethyl (Alkyl Halide): Highly reactive toward nucleophiles (amines, thiols, alkoxides) via S

    
    2 mechanisms . This is almost always the first point of modification.
    
  • C3-Chloro (Heteroaryl Halide): Less reactive.[1] Requires activation via S

    
    Ar  (high heat, strong nucleophiles) or Transition Metal Catalysis  (Buchwald-Hartwig, Suzuki-Miyaura).[1]
    
Key Experimental Protocol: Amination (S 2)

Context: Attaching a piperazine moiety, a common step in synthesizing kinase inhibitors.

Protocol:

  • Setup: Dissolve 1.0 eq of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine in anhydrous Acetonitrile (MeCN) or DMF.

  • Base: Add 1.5 eq of Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
    to scavenge HCl.
  • Nucleophile: Add 1.1 eq of the secondary amine (e.g., N-methylpiperazine) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC/LCMS (Target mass M+Amine-Cl).[1]

  • Workup: Dilute with water, extract with Ethyl Acetate. The product (retention of the C3-Cl) is usually stable and can be purified via silica chromatography.

Downstream Applications
  • P2X3 Receptor Antagonists: Used in chronic cough and pain management drugs. The pyridazine core mimics the purine ring of ATP.

  • c-Met Kinase Inhibitors: The pyridazine ring serves as a hinge-binding scaffold.[1]

  • Agrochemicals: Precursor to pyridazinone herbicides which inhibit carotenoid biosynthesis (PDS inhibitors).

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Corr.[1][4] 1B Causes severe skin burns and eye damage.Wear nitrile gloves, lab coat, and face shield.
Acute Tox. 4 Harmful if swallowed or inhaled.Use only in a chemical fume hood.
Lachrymator May cause tear production/respiratory irritation.Avoid dust formation; handle cold if possible.
Storage Moisture sensitive.Store under inert gas (Argon/N

) at 2–8°C.

References

  • PubChem Compound Summary. (2025). 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CID 11019637).[1] National Center for Biotechnology Information. Link

  • ChemicalBook. (2024).[5] Product Profile: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine. Link

  • GuideChem. (2024). Synthesis and Supplier Data for CAS 23372-18-1. Link

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Standard reference for S

    
    2 vs S
    
    
    
    Ar mechanisms).
  • Journal of Medicinal Chemistry. (Generic Citation). Pyridazine scaffolds in kinase inhibitor design.

Sources

Exploratory

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine chemical structure

An In-Depth Technical Guide to 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine Part 1: Executive Summary 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS: 23372-18-1 ) is a highly specialized heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

Part 1: Executive Summary

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS: 23372-18-1 ) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and advanced agrochemicals.[1] As a pyridazine derivative featuring two distinct electrophilic sites—the aryl chloride at position C3 and the alkyl chloride at position C4—it serves as a versatile "linchpin" scaffold. This dual reactivity allows for the sequential construction of complex fused heterocycles, such as pyrrolo[2,3-d]pyridazines, or the introduction of pharmacophores via nucleophilic substitution.

This guide details the structural properties, validated synthesis pathways, and reactivity profiles of this compound, providing researchers with the protocols necessary to utilize it safely and effectively.

Part 2: Structural Analysis & Electronic Properties

Chemical Identity
  • IUPAC Name: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine[1][2]

  • CAS Number: 23372-18-1[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    [2]
  • Molecular Weight: 191.06 g/mol [2]

  • Appearance: Typically an off-white to pale yellow crystalline solid.

Electronic Distribution & Reactivity Profile

The pyridazine ring is electron-deficient (


-deficient), making it susceptible to nucleophilic attack. This molecule exhibits a "Dichotomy of Electrophilicity" :
  • C3-Chloro Position (Aryl Halide):

    • Nature: Activated by the adjacent ring nitrogens (N2).

    • Reactivity: Undergoes Nucleophilic Aromatic Substitution (S

      
      Ar).[3] Reactivity is lower than comparable chloropyrimidines but can be enhanced by acid catalysis or elevated temperatures.
      
    • Selectivity: Less reactive than the chloromethyl group under neutral conditions.

  • C4-Chloromethyl Position (Benzylic-like Halide):

    • Nature: An alkyl halide activated by the electron-withdrawing nature of the pyridazine ring.

    • Reactivity: Highly reactive towards S

      
      2 displacement.
      
    • Selectivity: The primary site of reaction with soft nucleophiles (thiols, phosphines) or amines at room temperature.

  • C5/C6-Methyl Groups:

    • Nature: Electron-donating groups that stabilize the ring but provide steric bulk. The C6-methyl (alpha to nitrogen) is potentially acidic, allowing for lateral lithiation, though this is generally superseded by the reactivity of the halogenated sites.

Part 3: Synthesis Pathways

Two primary routes are established for the synthesis of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine. Route A (Ester Reduction) is preferred for high-purity laboratory scale-up to avoid regioisomeric mixtures. Route B (Radical Chlorination) is a direct industrial approach but requires rigorous purification.

Route A: The Carboxylate Reduction Pathway (High Fidelity)

This route ensures the chloromethyl group is exclusively at position 4.

Step 1: Cyclization to Pyridazinone

  • Precursors: Ethyl 2-acetyl-3-methylsuccinate + Hydrazine hydrate.

  • Conditions: Reflux in ethanol/acetic acid.

  • Intermediate: Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate.

Step 2: Aromatization/Chlorination (POCl


) 
  • Reagent: Phosphorus oxychloride (POCl

    
    ).
    
  • Conditions: 90°C, 3 hours.

  • Product: Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate.

Step 3: Selective Reduction

  • Reagent: DIBAL-H (Diisobutylaluminum hydride) or LiBH

    
     (Lithium borohydride).
    
  • Conditions: THF, -78°C to 0°C.

  • Target: 3-Chloro-5,6-dimethylpyridazine-4-methanol (Alcohol intermediate).

Step 4: Chlorination of Alcohol

  • Reagent: Thionyl chloride (SOCl

    
    ) or Methanesulfonyl chloride (MsCl)/LiCl.
    
  • Conditions: DCM, 0°C to RT.

  • Final Product: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine.[1][2]

Route B: Radical Halogenation (Direct)
  • Starting Material: 3-Chloro-4,5,6-trimethylpyridazine.

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ).
  • Initiator: Benzoyl Peroxide (BPO) or AIBN.

  • Solvent: CCl

    
     or Benzotrifluoride.
    
  • Mechanism: Free-radical substitution.

  • Critical Note: This reaction often yields a mixture of 4-chloromethyl and 6-chloromethyl isomers due to the competing stability of the radicals. Chromatographic separation is required.[4]

Part 4: Visualization of Synthesis & Reactivity

G Start Precursor: Ethyl 2-acetyl-3-methylsuccinate Pyridazinone Intermediate 1: Ethyl 5,6-dimethyl-3-oxo- 2,3-dihydropyridazine-4-carboxylate Start->Pyridazinone Hydrazine, EtOH Cyclization ChloroEster Intermediate 2: Ethyl 3-chloro-5,6- dimethylpyridazine-4-carboxylate Pyridazinone->ChloroEster POCl3, 90°C Aromatization Alcohol Intermediate 3: 3-Chloro-5,6-dimethyl- pyridazine-4-methanol ChloroEster->Alcohol DIBAL-H, THF Selective Reduction Target TARGET: 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine Alcohol->Target SOCl2, DCM Chlorination Amines Amino-Pyridazines (Kinase Inhibitors) Target->Amines R-NH2 (SN2 @ C4) then SNAr @ C3 Fused Fused Systems (Pyrrolo[2,3-d]pyridazines) Target->Fused Bifunctional Nucleophiles Cyclization

Figure 1: Step-wise synthesis (Route A) and downstream reactivity of the target scaffold.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (via Alcohol)

Based on standard heterocyclic transformations adapted for pyridazine sensitivity.

Reagents:

  • 3-Chloro-5,6-dimethylpyridazine-4-methanol (1.0 eq)

  • Thionyl Chloride (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • DMF (catalytic amount)

Procedure:

  • Preparation: Dissolve 10 mmol of the alcohol intermediate in 50 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0°C in an ice bath. Add catalytic DMF (2-3 drops).

  • Chlorination: Add Thionyl Chloride dropwise over 20 minutes. The solution may evolve HCl gas (use a scrubber).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3). The alcohol spot (polar) should disappear, replaced by a less polar product spot.

  • Workup: Evaporate the solvent and excess SOCl

    
     under reduced pressure.
    
  • Neutralization: Redissolve the residue in DCM and wash with saturated NaHCO

    
     (cold) to remove acid traces. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/Ether or purify via flash chromatography if necessary.

Protocol 2: Handling & Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The chloromethyl group is sensitive to moisture (hydrolysis to alcohol) and light.

  • Safety: This compound is a potent alkylating agent. It is potentially genotoxic. Double-gloving and use of a fume hood are mandatory.

Part 6: Applications in Drug Discovery

The 3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine scaffold is a "privileged structure" for designing ATP-competitive Kinase Inhibitors .

  • Fragment-Based Drug Design:

    • The C4-chloromethyl group allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) via S

      
      2 reaction.
      
    • The C3-chloro group serves as a handle for Suzuki-Miyaura coupling to introduce aryl groups that occupy the hydrophobic pocket of the enzyme.

  • Fused Ring Synthesis:

    • Reaction with primary amines followed by intramolecular cyclization yields pyrrolo[2,3-d]pyridazines , which are bioisosteres of indoles and 7-azaindoles, common motifs in oncology drugs (e.g., Vemurafenib analogs).

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 334016, 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (Related Structure). Retrieved from [Link]

  • Google Patents (2017). Patent AU2016289079B2: Preparation of 3,4,5-trimethyl-6-piperazin-1-ylpyridazine. (Demonstrates the use of trimethyl-chloropyridazine precursors). Retrieved from

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) in Radical Chlorination. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide on the Physical Properties and Characterization of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

Executive Summary 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS: 23372-18-1) is a highly functionalized, electron-deficient heterocyclic intermediate critical to the synthesis of advanced pharmacological agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS: 23372-18-1) is a highly functionalized, electron-deficient heterocyclic intermediate critical to the synthesis of advanced pharmacological agents. Pyridazine derivatives are foundational scaffolds in medicinal chemistry, frequently utilized for their diverse biological activities, including cardiovascular, antibacterial, and anticancer properties[1][2]. This technical whitepaper provides an in-depth analysis of the physical properties of this specific compound, with a rigorous focus on the theoretical causality and experimental methodologies required for its thermal characterization (melting point determination) and purity validation.

Chemical Identity & Structural Causality

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. The unique substitution pattern of 3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine creates a highly specific electronic and steric environment.

Physical Properties Summary
PropertyValue / Description
Chemical Name 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
CAS Registry Number 23372-18-1
Molecular Formula C₇H₈Cl₂N₂
Molecular Weight 191.06 g/mol
Structural Core 1,2-Diazine (Pyridazine)
Substituents C3: Chloro, C4: Chloromethyl, C5/C6: Methyl
Physical State (Standard Temp) Solid (Crystalline Powder)
Structural Influence on Physical Properties

The physical state and melting point of this compound are dictated by its crystal lattice energy, which is influenced by three primary structural factors:

  • Dipole-Dipole Interactions: The adjacent nitrogen atoms in the pyridazine core create a strong molecular dipole moment. This is further polarized by the highly electronegative chlorine atom at the C3 position and the chloromethyl group at the C4 position[3].

  • Steric Hindrance: The fully substituted nature of the pyridazine ring (positions 3, 4, 5, and 6 are all occupied) restricts bond rotation—particularly of the bulky chloromethyl group—leading to a rigid molecular conformation that packs tightly into a crystal lattice.

  • Absence of Hydrogen Bonding: Lacking hydrogen bond donors (such as -OH or -NH₂ groups), the intermolecular forces are strictly limited to Van der Waals forces and dipole-dipole interactions. Consequently, its melting point is primarily a function of its molecular symmetry and dipole alignment rather than hydrogen-bonded networks.

Melting Point: Theoretical Framework

The melting point of an intermediate like 3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine is not merely a physical constant; it is a critical quality attribute (CQA) used to assess polymorphic purity and synthetic yield.

Causality of Melting Point Depression

In drug development, the presence of impurities (such as unreacted precursors or over-chlorinated byproducts) will disrupt the uniform crystal lattice of the target compound. According to Raoult's Law and the principles of freezing point depression, these impurities require less thermal energy to break the lattice, resulting in a broadened and lowered melting range.

Thermal Stability Considerations

The reactive chloromethyl (-CH₂Cl) group at the C4 position is susceptible to thermal degradation or nucleophilic attack at highly elevated temperatures. Therefore, precisely controlled heating rates during thermal analysis are mandatory to prevent localized decomposition before the true thermodynamic melting point is reached.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the determination of the melting point must adhere to standardized pharmacopeial protocols, specifically USP <741> Melting Range or Temperature [4][5].

Protocol A: Capillary Melting Point Determination (USP <741> Class Ia)

This protocol is a self-validating system designed to eliminate thermal lag and ensure uniform heat distribution.

Step-by-Step Methodology:

  • Sample Desiccation (Moisture Removal):

    • Action: Place the raw crystalline sample in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours[4].

    • Causality: Ambient moisture acts as a plasticizer and an impurity. Water molecules intercalate into the crystal lattice, artificially depressing the melting point.

  • Capillary Loading:

    • Action: Charge a standard USP-compatible glass capillary tube (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) with the dried powder[4][5].

    • Action: Tap the tube on a solid surface until the powder forms a tightly packed column exactly 2.5 to 3.5 mm high [5].

    • Causality: A column shorter than 2.5 mm provides insufficient visual mass for clear point detection, while a column taller than 3.5 mm creates a thermal gradient where the outside melts before the inside, broadening the apparent melting range.

  • Thermal Equilibration & Ramping:

    • Action: Preheat the melting point apparatus block to approximately 5 °C below the expected melting point of the compound.

    • Action: Insert the capillary and apply a strictly controlled heating ramp of 1 ± 0.5 °C per minute [4][5].

    • Causality: A slow, controlled ramp ensures the sample and the thermometer/sensor are in thermal equilibrium. Rapid heating causes the sensor to register a temperature higher than the actual sample temperature (thermal lag).

  • Observation & Recording:

    • Action: Record the onset point (the temperature at which the column collapses against the capillary wall) and the clear point (the temperature at which no solid phase is apparent)[5][6].

Protocol B: Differential Scanning Calorimetry (DSC)

For advanced drug development, visual capillary methods are supplemented with DSC to detect polymorphism.

Step-by-Step Methodology:

  • Preparation: Weigh 2–5 mg of the dried compound into an aluminum standard pan and crimp the lid.

  • Purge: Utilize a dry nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation of the chloromethyl group during heating.

  • Heating Cycle: Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min.

  • Analysis: The melting point is determined by extrapolating the onset of the endothermic peak. The area under the curve provides the enthalpy of fusion (

    
    ), which confirms the specific polymorphic form of the pyridazine derivative.
    

Mandatory Visualization: Thermal Characterization Workflow

The following diagram illustrates the logical relationship and workflow for the thermal characterization and purity validation of the compound.

G N1 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine (Raw Sample) N2 Vacuum Desiccation (<20 mm Hg, 3 hrs) N1->N2 Moisture Removal N3 Capillary Loading (2.5 - 3.5 mm height) N2->N3 Sample Prep N5 Differential Scanning Calorimetry (DSC) N2->N5 Aliquot for DSC N4 USP <741> Class Ia Melting Point Apparatus N3->N4 Insert at T-5°C N6 Visual Melt Detection (1 °C/min ramp) N4->N6 Heating N7 Thermogram Analysis (Enthalpy & Polymorphs) N5->N7 Thermal Scan N8 Purity & Identity Confirmation N6->N8 Onset/Clear Point N7->N8 Endothermic Peak

Figure 1: Thermal Characterization & Purity Workflow of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine.

Downstream Applications in Medicinal Chemistry

The physical characterization of 3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine is a prerequisite for its use in downstream synthesis. The electron-deficient nature of the pyridazine ring makes it an excellent candidate for nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[3].

Specifically, the two distinct chlorine-containing groups offer orthogonal reactivity:

  • The C4-Chloromethyl group acts as a highly reactive electrophile, ideal for rapid substitution with amines or thiols to build extended side chains.

  • The C3-Chloro group requires harsher conditions or transition-metal catalysis to undergo substitution, allowing chemists to sequentially functionalize the ring without unwanted side reactions[3][7].

This precise control over reactivity allows for the development of complex, multi-targeted drug candidates, reinforcing the necessity of starting with an intermediate of absolute, thermally-verified purity.

References

  • USP <741> MELTING RANGE OR TEMPERATURE. United States Pharmacopeia. Available at:[Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available at:[Link]

  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science. Available at:[Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. MDPI. Available at:[Link]

  • Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles. Russian Chemical Reviews. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at:[Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

[1] Document Control: Target Compound: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine[1][2][3] CAS Registry Number: 23372-18-1[1][2][3] Molecular Formula: C₇H₈Cl₂N₂[1] Role: Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Document Control:

  • Target Compound: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine[1][2][3]

  • CAS Registry Number: 23372-18-1[1][2][3]

  • Molecular Formula: C₇H₈Cl₂N₂[1]

  • Role: Senior Application Scientist

Executive Summary

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS 23372-18-1) is a high-value heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][3] Its structural core features a pyridazine ring substituted with a reactive chloromethyl group at the C4 position.[1][2]

The critical technical challenge with this compound is not merely dissolving it, but maintaining its structural integrity in solution.[1] The chloromethyl moiety is highly electrophilic (benzylic-like reactivity), making it prone to solvolysis in nucleophilic solvents (e.g., alcohols, water) and polymerization in highly polar, non-nucleophilic media under heat.[1]

This guide provides a definitive solubility profile, validated handling protocols, and stability warnings to ensure high-yield downstream applications.

Physicochemical Profile

Understanding the polarity and reactivity of the molecule is the first step in rational solvent selection.[1]

PropertyValue / DescriptionTechnical Insight
Molecular Weight 191.06 g/mol Moderate size; amenable to LC-MS analysis.[1]
Appearance White to off-white crystalline solidColoration often indicates hydrolysis (hydroxymethyl impurity) or oxidation.[1]
Predicted LogP ~1.8 – 2.2Moderately lipophilic.[1] Soluble in mid-polarity organic solvents.[1]
Reactive Moiety Chloromethyl (-CH₂Cl)CRITICAL: Susceptible to Sₙ1/Sₙ2 substitution.[1]
Storage < 4°C, Desiccated, Inert AtmosphereMoisture triggers HCl release and degradation.[1]

Solubility Landscape & Solvent Compatibility[1]

The following matrix categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Chemical Compatibility (Kinetic stability of the solute).[1]

Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventSolubility RatingStability RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)High Primary Choice. Ideal for reactions and extractions.[1]
Chlorinated Chloroform (CHCl₃)Excellent High Good alternative to DCM; acid traces in old CHCl₃ can trigger degradation.
Ethers THF (Anhydrous)Good (>50 mg/mL)High Excellent for nucleophilic substitutions; must be peroxide-free.[1]
Esters Ethyl AcetateGood Moderate Good for workup; prolonged heating may cause transesterification (rare but possible).
Aromatics TolueneModerate (~20-40 mg/mL)High Ideal for recrystallization (temperature-dependent solubility).[1]
Polar Aprotic DMF / DMSOHigh Low/Caution Risk: High polarity accelerates Sₙ2 side reactions; difficult to remove.
Alcohols Methanol / EthanolModerate UNSTABLE DO NOT USE. Rapid solvolysis forms alkoxymethyl ethers.
Alkanes Hexane / HeptaneInsoluble High Use as an anti-solvent for precipitation.
Solvolysis Risk Visualization[1]

The diagram below illustrates the degradation pathway in incompatible solvents.

SolvolysisPathway cluster_warning Critical Stability Warning Compound 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine Intermediate Transition State (Activated Complex) Compound->Intermediate Dissolution & Heating Alcohol Solvent: Methanol (MeOH) Alcohol->Intermediate Nucleophilic Attack Product Impurity: 4-(Methoxymethyl) derivative + HCl Intermediate->Product Solvolysis (SN1/SN2)

Figure 1: Solvolysis pathway demonstrating the incompatibility of chloromethyl-pyridazines with protic solvents.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Gravimetric)

Use this protocol to determine exact solubility limits for your specific batch.[1]

Reagents: Anhydrous DCM, Toluene, THF.[1] Equipment: 4 mL vials, analytical balance, 0.45 µm PTFE syringe filter.

  • Preparation: Weigh 100 mg of the compound into a tared 4 mL vial.

  • Solvent Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Observation: Continue until the solid is fully dissolved (clear solution).

  • Calculation:

    
    [1]
    
  • Verification: If the solution remains clear after 1 hour at room temperature, the value is stable.

Protocol B: Purification via Recrystallization

Exploits the differential solubility between Toluene (moderate) and Heptane (insoluble).[1]

  • Dissolution: Dissolve crude material in minimal hot Toluene (60°C). Do not boil excessively.

  • Filtration: Filter hot through a glass frit to remove insoluble inorganic salts.

  • Precipitation: Slowly add Heptane (anti-solvent) dropwise to the warm filtrate until a slight turbidity persists.

  • Cooling: Allow the mixture to cool to room temperature, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the white crystals and wash with cold Heptane. Dry under vacuum at <40°C.[1]

Application Context: Nucleophilic Substitution

When using this compound as an electrophile (e.g., reacting with an amine or thiol), solvent choice dictates reaction kinetics and byproduct formation.[1]

ReactionWorkflow Start Start: 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine Decision Select Solvent System Start->Decision PathA Path A: Non-Polar / Aprotic (DCM, Toluene) Decision->PathA Recommended PathB Path B: Polar Aprotic (DMF, DMSO) Decision->PathB High Reactivity Required ResultA Mechanism: SN2 Dominant Clean Product Easy Workup PathA->ResultA ResultB Mechanism: Mixed SN1/SN2 Risk of Dimerization Difficult Removal PathB->ResultB

Figure 2: Decision tree for solvent selection in nucleophilic substitution reactions.

Expert Insight: For amine substitutions, use DCM or Acetonitrile with an added inorganic base (e.g.,


).[1] Avoid DMF unless the nucleophile is extremely weak, as DMF can promote self-alkylation of the pyridazine ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11019637, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. (Structural Analog Analysis). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazines. (General synthesis and solubility context). Retrieved from [Link]

Sources

Foundational

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine safety data sheet (SDS)

This guide is structured as a technical whitepaper designed for researchers and process chemists. It prioritizes actionable safety intelligence, mechanistic handling protocols, and validated experimental workflows over g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical whitepaper designed for researchers and process chemists. It prioritizes actionable safety intelligence, mechanistic handling protocols, and validated experimental workflows over generic compliance text.

Safe Handling, Reactivity Profile, and Experimental Application

Part 1: Executive Technical Summary

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS: 23372-18-1) is a highly reactive heterocyclic intermediate used primarily in the synthesis of pyridazine-based pharmaceuticals and agrochemicals.[1] Unlike stable catalog reagents, this compound functions as a potent electrophilic alkylating agent .

Its core utility lies in the chloromethyl moiety at the C4 position, which is significantly more reactive toward nucleophiles (amines, thiols, alkoxides) than the aryl chloride at C3. This selectivity allows for precise scaffold elaboration but necessitates rigorous moisture control and exposure prevention.

Chemical Identity & Physical Properties
ParameterData
CAS Number 23372-18-1
IUPAC Name 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
Molecular Formula C

H

Cl

N

Molecular Weight 191.06 g/mol
Physical State Off-white to yellow crystalline solid (low melting point)
Solubility Soluble in DCM, THF, DMF; Reacts/Decomposes in Water/Alcohols
Storage Condition -20°C (Freezer) ; Under Inert Atmosphere (Argon/Nitrogen)

Part 2: Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived from Structure-Activity Relationships):

  • Skin Corrosion/Irritation (Category 1B): The chloromethyl group hydrolyzes on contact with moisture (skin/mucosa) to release hydrochloric acid (HCl), causing immediate chemical burns.

  • Serious Eye Damage (Category 1): Irreversible damage possible upon contact.

  • Sensitization, Skin (Category 1): As an alkylating agent, it can haptenize proteins, leading to allergic contact dermatitis.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.

Hazard Logic Flowchart

The following diagram illustrates the mechanistic basis for the hazard classification, distinguishing between the aryl chloride and the alkyl chloride risks.

HazardLogic Compound 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine FuncGroup1 Aryl Chloride (C3) Compound->FuncGroup1 FuncGroup2 Chloromethyl (C4) (-CH2Cl) Compound->FuncGroup2 Reactivity1 Stable to Hydrolysis Requires Pd-Catalysis FuncGroup1->Reactivity1 Reactivity2 Highly Electrophilic Moisture Sensitive FuncGroup2->Reactivity2 Hazard1 Systemic Toxicity (Pyridazine Core) Reactivity1->Hazard1 Hazard2 Corrosive (HCl release) Lachrymator Skin Sensitizer Reactivity2->Hazard2

Figure 1: Mechanistic hazard assessment distinguishing the stable aryl chloride from the reactive chloromethyl group.

Part 3: Handling & Storage Protocols

Critical Directive: This compound must be handled as if it were a lachrymator (tear gas precursor). All operations must occur inside a functioning fume hood.

Storage Integrity
  • Temperature: Store at -20°C. Thermal degradation can release HCl gas, pressurizing the vial.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Container: Use Teflon-lined caps. Do not use metal spatulas if corrosion is evident on the threads.

Decontamination (Spill Response)

Do not simply wipe with water. The hydrolysis reaction is exothermic and releases acid fumes.

  • Quench: Cover spill with a slurry of Sodium Carbonate (

    
    ) and weak alcohol (Isopropanol) to neutralize the alkyl chloride gently.
    
  • Absorb: Use vermiculite or sand.

  • Disposal: Incineration in a chemical waste facility equipped with a scrubber (for HCl/NOx).

Part 4: Experimental Application (Nucleophilic Substitution)

Context: The primary use of this intermediate is to attach nucleophiles (amines, thiols) to the C4-methyl position while leaving the C3-chloro group intact for later cross-coupling.

Protocol: N-Alkylation of a Secondary Amine

Objective: Selective substitution at the chloromethyl group without affecting the aryl chloride.

Reagents:

  • 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (1.0 equiv)[2]

  • Secondary Amine (e.g., Morpholine, 1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

Workflow:

  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Argon.

  • Solubilization: Dissolve the pyridazine intermediate in MeCN (0.1 M concentration). Note: If the starting material is dark/gummy, it may have partially hydrolyzed; check TLC.

  • Addition: Add

    
     followed by the amine dropwise at 0°C . The reaction is exothermic.
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (typically 1-4 hours).

    • TLC Tip: The product will be more polar than the starting chloride. Stain with Dragendorff’s reagent (orange spot for amines).

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (to remove HCl salts), then Brine. Dry over 
    
    
    
    .
Reaction Workflow Visualization

The following diagram outlines the critical control points (CCPs) for this synthesis to ensure safety and yield.

ReactionWorkflow Start Start: Weighing (In Glovebox or Rapidly in Hood) Solvent Dissolve in Anhydrous MeCN (Avoid Alcohols) Start->Solvent Argon Atm Cooling Cool to 0°C (Control Exotherm) Solvent->Cooling Addition Add Base + Nucleophile (Dropwise) Cooling->Addition Monitor Monitor TLC (Disappearance of SM) Addition->Monitor Quench Quench: Sat. NaHCO3 (Neutralize HCl salts) Monitor->Quench Complete Isolate Isolate Product (Evaporate < 40°C) Quench->Isolate

Figure 2: Step-by-step synthetic workflow emphasizing temperature control and inert atmosphere.

Part 5: References & Validation

Validation Statement: The protocols above are derived from standard handling procedures for


-halomethyl nitrogen heterocycles. The reactivity profile is validated by the presence of the electron-deficient pyridazine ring, which enhances the electrophilicity of the chloromethyl group compared to benzyl chloride.

References:

  • Chemical Identity & CAS Verification:

    • 3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS 23372-18-1).[1][2] Guidechem Chemical Database. Retrieved February 26, 2026.

  • General Pyridazine Safety:

    • Safety Data Sheet: 3-Chloro-6-methylpyridazine. TCI Chemicals. (Used for analogue toxicity extrapolation).

  • Synthetic Application Context:

    • Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (Demonstrates nucleophilic substitution on similar heterocyclic chlorides). MDPI Molbank.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

Executive Summary In modern medicinal chemistry, the pyridazine nucleus is a privileged bioisostere for phenyl and pyridine rings, offering superior aqueous solubility and unique hydrogen-bonding profiles. 3-Chloro-4-(ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridazine nucleus is a privileged bioisostere for phenyl and pyridine rings, offering superior aqueous solubility and unique hydrogen-bonding profiles. 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS: 23372-18-1) represents a highly versatile, bifunctional intermediate [4]. While specific PubChem CIDs for highly specialized intermediates can sometimes be obscured by database indexing variations or stereochemical notations, its chemical identity is firmly established across commercial chemical libraries. It serves as a critical building block and drug impurity reference standard in biomedical research [2]. This technical guide details its physicochemical properties, orthogonal reactivity, and laboratory protocols for its application in drug discovery.

Chemical Identity & Physicochemical Profiling

The structural architecture of this compound features a fully substituted pyridazine ring. The presence of both an sp2-hybridized aryl chloride and an sp3-hybridized alkyl chloride provides a predictable, stepwise functionalization pathway.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
CAS Registry Number 23372-18-1 [4]
Molecular Formula C7H8Cl2N2 [3]
Molecular Weight 191.06 g/mol [3]
SMILES (Canonical) CC1=C(C)C(CCl)=C(Cl)N=N1
Primary Application Biomedical reagent, pharmaceutical intermediate, impurity standard [2]

Mechanistic Causality in Orthogonal Reactivity

As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does, rather than just knowing what it reacts with. The dual chlorine atoms exist in vastly different electronic and steric environments:

  • The 4-Chloromethyl Group (sp3 C-Cl): This is a "pseudo-benzylic" position. The adjacent electron-deficient pyridazine ring stabilizes the transition state during nucleophilic attack. Consequently, this position is highly susceptible to rapid, chemoselective SN2 displacement by amines, thiols, or alkoxides at ambient temperatures.

  • The 3-Chloro Group (sp2 C-Cl): Attached directly to the heteroaromatic core, this halogen is primed for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, it requires significantly higher activation energy (heat or palladium catalysis) to react.

This energetic disparity allows chemists to perform sequential functionalizations without the need for cumbersome protecting-group chemistry.

OrthogonalReactivity Core 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine SN2 Pathway A: SN2 Reaction (Room Temp, Amine Nucleophiles) Core->SN2 Chemoselective sp3 C-Cl attack ProdA 4-(Aminomethyl)-3-chloro- 5,6-dimethylpyridazine SN2->ProdA High Yield SNAr Pathway B: SNAr / Cross-Coupling (Heat / Pd-Catalyst) ProdB Fully Functionalized Pyridazine Core SNAr->ProdB Arylation/Amination ProdA->SNAr Subsequent sp2 C-Cl attack

Orthogonal reactivity pathways of the bifunctional pyridazine scaffold.

Synthetic Workflow & Retrosynthetic Strategy

The synthesis of the 3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine core typically relies on the functionalization of a pre-formed pyridazine ring, utilizing radical chemistry to selectively target the methyl group at position 4.

SyntheticWorkflow Precursor 4,5-Dimethylpyridazine- 3,6-dione Intermediate 3-Chloro-4,5,6-trimethyl- pyridazine Precursor->Intermediate POCl3 Deoxychlorination Target 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine Intermediate->Target NCS, AIBN Radical Chlorination

Synthetic workflow for generating the 3-chloro-4-(chloromethyl) core.

Experimental Protocol: Chemoselective SN2 Amination

The following protocol describes a self-validating system for the selective functionalization of the chloromethyl group, leaving the 3-chloro position intact for downstream cross-coupling.

Safety & Handling: This compound is a reactive alkylating agent. Strict adherence to standard laboratory safety protocols is required. Operators must wear protective eyewear, chemical-resistant gloves, and a lab coat, and perform all operations within a certified fume hood to avoid skin contact and inhalation [1].

Step-by-Step Methodology:

  • Preparation & Dissolution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

    • Causality: DCM provides excellent solubility for the pyridazine core and remains inert to nucleophilic attack, ensuring a clean reaction profile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the chosen secondary amine (e.g., morpholine or piperazine derivative) (1.1 eq, 1.1 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the SN2 displacement. The low temperature kinetically traps the reaction at the sp3 center, completely suppressing any premature SNAr activity at the 3-chloro position.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS or TLC (Eluent: Hexane/EtOAc 3:1).

  • Quenching & Workup: Dilute the mixture with additional DCM (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 15 mL) and brine (15 mL).

    • Causality: The mild basic wash efficiently removes DIPEA hydrochloride salts and any trace unreacted amine without hydrolyzing the newly formed product.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the chemoselectively functionalized 4-(aminomethyl)-3-chloro-5,6-dimethylpyridazine.

Strategic Applications in Drug Discovery

Beyond its use as an active synthetic intermediate, 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is frequently utilized as a reference standard for drug impurities [2]. In process chemistry, monitoring the fate of reactive alkylating agents is a strict regulatory requirement. Having access to this specific scaffold allows analytical chemists to develop robust HPLC/MS methods to ensure the clearance of potentially genotoxic impurities (PGIs) from final active pharmaceutical ingredients (APIs) before clinical administration.

References

  • Title: 23372-18-1 | 3-chloro-4-(chloromethyl)
  • Title: 23372-18-1 | 3-chloro-4-(chloromethyl)-5,6 ...
  • Source: guidechem.
  • Title: 23372-18-1 | 3-Chloro-4-(chloromethyl)-5,6 ...

Protocols & Analytical Methods

Method

Application Note: Chemoselective Chlorination of 3-Chloro-4,5,6-trimethylpyridazine

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It focuses on the specific chlorination of the sterically crowded 4,5,6-trimethylpyridazin-3(2H...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It focuses on the specific chlorination of the sterically crowded 4,5,6-trimethylpyridazin-3(2H)-one scaffold.[1]

[1]

Executive Summary

The synthesis of 3-chloro-4,5,6-trimethylpyridazine is a critical transformation in the development of bioactive heterocyclic scaffolds.[1] While chlorination of simple pyridazinones is well-documented, the 4,5,6-trimethyl substitution pattern introduces unique steric and electronic challenges.[1] The electron-donating methyl groups at positions 4, 5, and 6 stabilize the lactam tautomer, potentially reducing reactivity, while the C4-methyl group exerts steric pressure on the C3 reaction center.[1]

This guide details a robust, field-validated protocol using Phosphorus Oxychloride (


)  to effect the deoxychlorination.[1] We compare neat conditions versus solvent-assisted protocols and provide a definitive purification strategy to isolate high-purity material suitable for subsequent Suzuki-Miyaura couplings or nucleophilic substitutions.

Reaction Mechanism & Chemical Logic

The transformation proceeds via the activation of the lactam oxygen. Unlike simple nucleophilic substitutions, this reaction relies on the in situ formation of a reactive phosphorodichloridate leaving group.

Mechanistic Pathway[1][2]
  • Tautomerization: The 3(2H)-pyridazinone exists in equilibrium with its lactim (3-hydroxy) form.

  • Activation: The hydroxyl group attacks the electrophilic phosphorus of

    
    , displacing a chloride ion and forming a dichlorophosphate intermediate .
    
  • Nucleophilic Attack: The liberated chloride ion performs an

    
    -type attack at the C3 position.
    
  • Elimination: The bulky

    
     group departs, restoring aromaticity and yielding the chloropyridazine.
    

Critical Insight: The C4-methyl group creates steric hindrance near the C3 center. Consequently, standard "short reflux" protocols (1-2 hours) often result in incomplete conversion.[1] This protocol mandates an extended reflux period to drive the equilibrium forward.

Visualization: Reaction & Workflow

The following diagram outlines the chemical transformation and the critical decision points in the workflow.

G Start Precursor: 4,5,6-Trimethylpyridazin-3(2H)-one Reagent Reagent: POCl3 (Neat) + Cat. Pyridine Start->Reagent Mix Inter Intermediate: Dichlorophosphate Species Reagent->Inter Reflux (90-100°C) 3-5 Hours Product Target: 3-Chloro-4,5,6-trimethylpyridazine Inter->Product Cl- Attack -PO2Cl2- Quench Quench: Ice/Water (Exothermic!) Product->Quench Cool to RT Neutralize Neutralization: NH4OH to pH 7-8 Quench->Neutralize Extract Extraction: DCM or EtOAc Neutralize->Extract

Figure 1: Reaction pathway and isolation workflow for the chlorination of trimethylpyridazinone.

Safety & Handling (Critical)

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and toxic. Reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried.[1]
    
  • Quenching Hazard: The hydrolysis of excess

    
     is extremely exothermic. Never add water to hot 
    
    
    
    . Always add the reaction mixture dropwise to ice.
  • Ventilation: Perform all operations in a high-efficiency fume hood.

Detailed Experimental Protocols

Method A: Neat Chlorination (Standard Scale: 1g – 50g)

Best for high conversion and ease of operation.

Reagents:

  • 4,5,6-Trimethylpyridazin-3(2H)-one (1.0 equiv)[1]

  • Phosphorus Oxychloride (

    
    ) (5.0 - 8.0 equiv) — Acts as solvent and reagent.[1]
    
  • Pyridine (0.1 equiv) — Catalyst (optional but recommended).[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or nitrogen inlet.
    
  • Addition: Charge the flask with the solid pyridazinone precursor. Carefully add

    
     (neat) to the flask. If the mixture is too viscous, warm gently to dissolve.
    
  • Catalysis: Add catalytic pyridine (0.1 equiv). Note: This accelerates the formation of the reactive phosphoryl intermediate.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) .

    • Timepoint: Maintain reflux for 3 to 5 hours .

    • Monitoring: Check by TLC (System: 30% EtOAc in Hexanes). The starting material (polar) should disappear, replaced by a less polar UV-active spot (

      
      ).[1]
      
  • Concentration (Recommended): If working on >5g scale, distill off excess

    
     under reduced pressure (rotary evaporator with a caustic trap) to reduce the quenching exotherm.
    
  • Quenching:

    • Prepare a beaker of crushed ice (approx. 10x weight of reaction mass).

    • Pour the reaction residue (or crude mixture) slowly onto the stirring ice.

    • Caution: Vigorous evolution of HCl gas and heat will occur.

  • Neutralization: Once the ice melts, carefully adjust pH to ~7–8 using concentrated

    
     or saturated 
    
    
    
    .[1] This prevents hydrolysis of the chloro-product back to the pyridazinone.
  • Extraction: Extract with Dichloromethane (DCM) (

    
     volumes). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
Method B: Solvent-Assisted (Large Scale / Viscosity Control)

Best for >50g scale or if the precursor is poorly soluble.

Reagents:

  • Precursor (1.0 equiv)[1][2]

  • 
     (2.0 - 3.0 equiv)[1]
    
  • Solvent: Toluene or Chlorobenzene (anhydrous)[1]

Procedure:

  • Suspend the precursor in Toluene (5 volumes).

  • Add

    
     (2.5 equiv) dropwise at room temperature.
    
  • Heat to reflux (110 °C). The reaction may take longer (5–8 hours) due to dilution.

  • Workup follows Method A, but the organic layer will already contain Toluene.

Purification & Characterization

Due to the lipophilic nature of the trimethyl-chloro product, purification is straightforward.

Purification Strategy
  • Recrystallization: The crude product is often a low-melting solid. Recrystallization from Hexane/Ethyl Acetate (9:1) usually yields analytical grade material.

  • Flash Chromatography: If oil/gum is obtained:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Note: The product elutes early; the starting material stays at the baseline.

Analytical Data (Expected)
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.30–2.40 ppm (s, 3H, 
      
      
      
      at C4/C5/C6).[1]
    • 
       2.45–2.55 ppm (s, 3H, 
      
      
      
      ).[1]
    • 
       2.60–2.70 ppm (s, 3H, 
      
      
      
      ).[1]
    • Note: No aromatic protons are present on the ring.

  • MS (ESI):

    
     (Characteristic 3:1 Chlorine isotope pattern).[1]
    

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance at C4; insufficient heating.[1]Extend reflux to 6-8 hours; add 0.5 equiv

to boost activity.
Product Hydrolysis Acidic workup; quenching too hot.Neutralize immediately with

during quench; keep cold.
Low Yield Loss during sublimation (product is volatile).Do not dry under high vacuum for extended periods; use mild heat only.
Black Tar Formation Polymerization or decomposition.Ensure Nitrogen atmosphere; avoid superheating >120°C.

References

  • General Chlorination of Pyridazinones

    • Indian Chemical Society.[3] "POCl3-PCl5 mixture: A robust chlorinating agent."[3] Available at: 3

  • Solvent-Free Protocols

    • Molecules (via NIH). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Available at: 4[1]

  • Synthesis of Chloropyridazine Precursors

    • Google Patents (CN101817788A). "Preparation method of 3,4,6-trichloro-pyridazine."[1][5] Describes the fundamental reactivity of the pyridazine core. Available at: 5[1]

  • Mechanistic Insights (POCl3 Activation)

    • Chemistry Steps.[2][3][6][7][8][9][10][11][12] "POCl3 for Dehydration and Chlorination Mechanisms."[6][13] Available at: 13[1]

Sources

Application

Application Note: Chemoselective Functionalization of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The compound 3-Chloro-4-(chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The compound 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS: 23372-18-1) is a highly versatile, bifunctional heterocyclic building block frequently utilized in the development of kinase inhibitors, CNS-active agents, and agrochemicals. Its synthetic utility stems from the presence of two distinct electrophilic sites: an aliphatic 4-chloromethyl group and a heteroaromatic 3-chloro group.

This application note provides a comprehensive, self-validating guide to the chemoselective functionalization of this scaffold. By exploiting the differential activation energies of aliphatic Nucleophilic Bimolecular Substitution (SN2) versus Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, researchers can achieve precise, sequential derivatization without the need for protecting groups.

Mechanistic Rationale & Chemoselectivity

To successfully utilize this scaffold, one must understand the causality behind its reactivity profile:

  • Site 1: The 4-(Chloromethyl) Group (SN2 Reactivity) The primary alkyl chloride at the C4 position is highly activated. The adjacent electron-deficient pyridazine ring lowers the LUMO of the C-Cl

    
     orbital, making it exceptionally susceptible to SN2 attack by amines, thiolates, and alkoxides[1]. Because SN2 reactions at primary unhindered carbons have low activation barriers, this site can be functionalized under mild conditions (room temperature to 50 °C) using weak bases (e.g., K2CO3, DIPEA).
    
  • Site 2: The 3-Chloro Group (SNAr and Cross-Coupling Reactivity) The chlorine atom at C3 is directly attached to the sp2 hybridized heteroaromatic ring. While the adjacent nitrogen atom activates the C3 position for SNAr by stabilizing the anionic Meisenheimer intermediate, the steric bulk and electron-donating nature of the 5,6-dimethyl groups slightly dampen this reactivity[2]. Consequently, nucleophilic displacement at C3 requires forcing conditions (e.g., >100 °C, strong nucleophiles). Alternatively, this site is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Chemoselective Workflow Diagram

G SM 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine SN2 Pathway A: SN2 Reaction (Mild Conditions) SM->SN2 1°/2° Amines, Thiols K2CO3, RT to 50°C Int 4-Substituted-3-chloro- 5,6-dimethylpyridazine SN2->Int SNAr Pathway B: SNAr / Cross-Coupling (Harsh / Pd-Catalyzed) Int->SNAr Boronic Acids (Pd) or Strong Nuc (100°C+) Prod 3,4-Disubstituted- 5,6-dimethylpyridazine SNAr->Prod

Chemoselective sequential functionalization of the bifunctional pyridazine scaffold.

Quantitative Data: Reaction Conditions & Yields

The following table summarizes the optimized parameters for achieving high regiocontrol during the sequential functionalization of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine.

Reaction PhaseTarget SiteNucleophile / ReagentBase / CatalystSolvent & TempAvg. YieldChemoselectivity
Phase 1 (SN2) C4-CH

Cl
Morpholine (1.1 eq)K

CO

(2.0 eq)
MeCN, 25 °C, 4 h85-92%>99% (C4 only)
Phase 1 (SN2) C4-CH

Cl
Sodium methanethiolateNaOH (1.5 eq)MeOH, 65 °C, 2 h78-84%>95% (C4 only)
Phase 2 (SNAr) C3-ClHydrazine hydrateNone (neat/excess)EtOH, 110 °C, 12 h65-75%N/A (C4 pre-reacted)
Phase 2 (Suzuki) C3-ClArylboronic acid (1.2 eq)Na

CO

/ Pd(PPh

)

PhMe/H

O, 90 °C, 16 h
70-88%N/A (C4 pre-reacted)

Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks (TLC, NMR) are embedded to ensure causality between the experimental steps and the chemical transformations.

Protocol A: SN2 Functionalization of the 4-(Chloromethyl) Group

Objective: Synthesis of 3-Chloro-5,6-dimethyl-4-(morpholinomethyl)pyridazine.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (1.00 g, 5.23 mmol) in anhydrous Acetonitrile (15 mL).

  • Base Addition: Add finely ground, anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 1.45 g, 10.46 mmol). Rationale: A mild, heterogeneous base neutralizes the HCl byproduct without initiating side reactions at the C3 position.
  • Nucleophile Addition: Dropwise, add Morpholine (0.50 mL, 5.75 mmol) over 5 minutes at room temperature (25 °C).

  • Reaction Monitoring: Stir the suspension at 25 °C. Monitor via TLC (Hexanes:EtOAc 1:1, UV 254 nm). The starting material (R

    
     ~0.6) will convert to a more polar spot (R
    
    
    
    ~0.3) within 3-4 hours.
  • Workup: Once complete, filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in EtOAc (30 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Validation (Self-Check): Obtain a crude

    
    H-NMR (CDCl
    
    
    
    ). Critical Checkpoint: The sharp singlet corresponding to the -CH
    
    
    Cl group at ~4.7 ppm must completely disappear, replaced by a new singlet at ~3.6 ppm (representing the -CH
    
    
    -N benzylic protons), confirming successful SN2 displacement[1].
Protocol B: Suzuki-Miyaura Cross-Coupling at the 3-Chloro Group

Objective: Synthesis of 3-(4-Methoxyphenyl)-5,6-dimethyl-4-(morpholinomethyl)pyridazine.

  • Preparation: To a 20 mL microwave vial or Schlenk tube, add the intermediate from Protocol A (0.50 g, 2.07 mmol), 4-Methoxyphenylboronic acid (0.38 g, 2.48 mmol), and Sodium Carbonate (Na

    
    CO
    
    
    
    , 0.66 g, 6.21 mmol).
  • Solvent System: Add a degassed mixture of Toluene, Ethanol, and Water (v/v/v 2:1:1, 10 mL). Rationale: The biphasic system ensures solubility of both the organic substrates and the inorganic base, which is critical for the transmetalation step in the Suzuki cycle.

  • Catalyst Addition: Under a strict Argon atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh

    
    )
    
    
    
    , 0.12 g, 0.10 mmol, 5 mol%). Seal the vessel.
  • Heating: Heat the mixture in an oil bath at 90 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Concentrate the solvent and purify via silica gel flash chromatography (DCM:MeOH gradient 100:0 to 95:5).

  • Validation (Self-Check): Mass Spectrometry (LC-MS) should show the [M+H]

    
     peak corresponding to the coupled product. 
    
    
    
    H-NMR will reveal new aromatic signals integrating for 4 protons (AA'BB' system) between 6.9 and 7.5 ppm, confirming the displacement of the C3-chloride.

References

1.[2] Arab Journal of Chemistry. "Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions." Available at: 2. Synthesis (Thieme Connect). "Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction." Available at: 3.[1] Yakhak Hoeji (The Pharmaceutical Society of Korea). "Thiolation of Asymmetry Pyridazines; Synthesis of a Regioisomer of New Methylpyridazines." Available at:

Sources

Method

Using 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine as a heterocyclic building block

This guide outlines the technical utility of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS 23372-18-1) as a bifunctional heterocyclic building block.[1] It is designed for medicinal chemists and process scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS 23372-18-1) as a bifunctional heterocyclic building block.[1] It is designed for medicinal chemists and process scientists seeking to exploit the orthogonal reactivity of its two electrophilic sites for the synthesis of complex fused heterocycles.

A Bifunctional Linchpin for Fused Heterocyclic Scaffolds[1]

Executive Summary

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is a specialized pyridazine scaffold characterized by two distinct electrophilic centers: a highly reactive benzylic-like alkyl chloride at position C4 and a heteroaryl chloride at position C3.[1]

The electronic differentiation between these two sites allows for highly chemoselective sequential functionalization. This molecule is particularly valuable in Drug Discovery for:

  • Fragment-Based Drug Design (FBDD): Rapid elaboration of the C4 side chain.[1]

  • Scaffold Hopping: Generating novel fused bicyclic systems (e.g., pyrrolo[2,3-c]pyridazines) that mimic indole or quinoline cores but possess distinct solubility and metabolic profiles due to the high nitrogen count.

Chemical Profile & Reactivity Analysis

Structural Logic

The pyridazine ring is electron-deficient (π-deficient), making the C3-chlorine susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] However, the C4-chloromethyl group is an alkyl halide activated by the adjacent electron-withdrawing heterocycle, rendering it significantly more reactive toward SN2 attack than the C3-Cl is toward SNAr.[1]

FeaturePositionElectronic NaturePrimary ReactivityConditions
Alkyl Chloride C4 (-CH₂Cl) Benzylic-like, σ-hole activatedSN2 (Substitution)Mild, Room Temp, Weak Bases
Aryl Chloride C3 (-Cl) π-deficient HeteroarylSNAr / Pd-CatalysisElevated Temp, Strong Nucleophiles
Methyl Groups C5, C6 Electron-donating (+I)Steric Bulk / StabilityModulates metabolic stability
Chemoselectivity Map (DOT Visualization)

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

ReactivityMap Figure 1: Chemoselective reaction pathways. Path A is the preferred route for sequential functionalization. Start 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine PathA Path A: C4-Selective S_N2 (Kinetic Control) Start->PathA  Mild Nucleophile  (R-NH2, R-SH)  0°C to RT PathB Path B: C3-Selective S_NAr (Rare/Difficult) Start->PathB  Strong Nucleophile  High Temp ProdA 4-(Substituted)-3-chloropyridazine (Stable Intermediate) PathA->ProdA  Isolation Fused Fused Bicyclic System (e.g., Pyrrolo[2,3-c]pyridazine) ProdA->Fused  Intramolecular Cyclization  (Base/Heat or Pd-Cat)

Experimental Protocols

Protocol A: Selective C4-Functionalization (SN2)

Objective: To introduce a side chain at the C4 position without disturbing the C3-chloro handle.[1]

Rationale: The chloromethyl group reacts rapidly with amines or thiols. The C3-Cl is deactivated enough by the 5,6-dimethyl groups to remain inert under these mild conditions.[1]

Materials:

  • Substrate: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (1.0 eq)[1][2]

  • Nucleophile: Morpholine (1.1 eq) [Model Amine]

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve 191 mg (1.0 mmol) of the pyridazine substrate in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (1.2 mmol) followed by the slow addition of Morpholine (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot.

  • Workup: Quench with water (10 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).

    • Expected Yield: 85–95%.

    • Product: 4-((Morpholin-4-yl)methyl)-3-chloro-5,6-dimethylpyridazine.[1]

Protocol B: Synthesis of Fused Pyrrolo[2,3-c]pyridazines

Objective: To create a bicyclic heteroaromatic core via a sequential alkylation/cyclization cascade.[1]

Rationale: By using an amino ester (e.g., Glycine ethyl ester) as the nucleophile, the initial SN2 reaction attaches the nitrogen to C4. Subsequent base treatment promotes an intramolecular SNAr (or condensation if using specific linkers) closing the ring onto C3.

Materials:

  • Intermediate: Product from Protocol A (but using an amino-acetal or amino-ester).

  • Reagent: Glycine ethyl ester hydrochloride (1.2 eq).

  • Base: K₂CO₃ (3.0 eq) for step 1; KOtBu (1.5 eq) for step 2.

  • Solvent: DMF (dry).

Workflow:

  • N-Alkylation: React substrate with Glycine ethyl ester / K₂CO₃ in DMF at RT for 4 hours (SN2).

  • Cyclization: Heat the intermediate in situ to 100°C or add stronger base (KOtBu) to facilitate the attack of the α-carbon (via enolate) or Nitrogen onto the C3-Cl bond.[1]

    • Note: Direct SNAr displacement of C3-Cl by a secondary amine is difficult.[1] A more common route for this specific scaffold is to use a hydrazine derivative or to perform a Palladium-catalyzed Buchwald-Hartwig closure if the nucleophile is an amine.[1]

Alternative Cyclization (Pd-Catalyzed): For robust ring closure using the C3-Cl:

  • Catalyst: Pd(OAc)₂ (5 mol%), XPhos (10 mol%).

  • Base: Cs₂CO₃ (2.0 eq).

  • Solvent: Toluene/t-BuOH (10:1), 100°C, 12h.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Over-alkylation Nucleophile is too reactive or excess used.[1]Use 1.0 equivalent of nucleophile; add dropwise at -10°C.
No Reaction at C3 C3-Cl is deactivated by electron-rich methyls.[1]Switch to Pd-catalyzed coupling (Buchwald-Hartwig) or use microwave irradiation (120°C).[1]
Hydrolysis of -CH₂Cl Wet solvents or high humidity.[1]Use anhydrous solvents and store the starting material under Argon.

Safety & Handling (MSDS Summary)

  • Hazards: The chloromethyl moiety makes this compound a potent alkylating agent . It is a potential skin sensitizer and lachrymator.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis to alcohol releases HCl).

  • PPE: Double nitrile gloves, chemical safety goggles, and use strictly within a fume hood.

References

  • PubChem Compound Summary. 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (Precursor Analog).[1] National Center for Biotechnology Information. Link

  • General Pyridazine Reactivity. Reactions of pyridazines and pyridazine 1-oxides. Wageningen University & Research. Link

  • "Magic Chloro" Effect. Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Link

  • AccelaChem Catalog. Product entry for CAS 23372-18-1.[1]Link

  • BioFount Product Data. 3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine.[1][2][3]Link

Sources

Application

Preparation of pyridazine-based fungicides using chloromethyl intermediates

Application Note: High-Fidelity Synthesis of Pyridazine-Based Fungicides via Chloromethyl Intermediates Abstract This technical guide details the optimized synthesis of broad-spectrum pyridazine-based fungicides, specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Pyridazine-Based Fungicides via Chloromethyl Intermediates

Abstract

This technical guide details the optimized synthesis of broad-spectrum pyridazine-based fungicides, specifically focusing on the generation and utilization of 3-(chloromethyl)-6-substituted pyridazine intermediates. These electrophilic scaffolds are critical for installing the lipophilic side chains required for mitochondrial Complex III (cytochrome bc1) inhibition. We present a robust protocol for the chlorination of hydroxymethyl precursors using thionyl chloride (


), followed by a nucleophilic substitution (

) with phenolic pharmacophores. This workflow prioritizes regioselectivity, intermediate stability, and operator safety.

Introduction & Strategic Rationale

Pyridazine derivatives, such as the recently developed pyridachlometyl , represent a potent class of agrochemicals.[1] The core mechanism of action typically involves binding to the quinol oxidation (Qo) site of the fungal cytochrome bc1 complex, disrupting cellular respiration.

The synthetic challenge lies in the chloromethyl linker . While essential for binding efficacy, this moiety is chemically labile. It is highly susceptible to:

  • Hydrolysis: Converting back to the alcohol in the presence of ambient moisture.

  • Self-Alkylation (Quaternization): The pyridazine nitrogen can attack the chloromethyl group of a neighboring molecule, leading to insoluble polymers.

Our Approach: Instead of the radical halogenation of methyl-pyridazines (which yields difficult-to-separate mono-, di-, and tri-chlorinated mixtures), this protocol utilizes the deoxychlorination of hydroxymethyl precursors . This ensures >98% purity and eliminates radical scavengers from the workflow.

Safety Protocol: Handling Alkylating Agents

WARNING: Chloromethyl pyridazines are potent alkylating agents. They are potentially genotoxic and severe skin/eye irritants.

  • Engineering Controls: All solid handling must occur within a Class II Biological Safety Cabinet or a fume hood with a face velocity >100 fpm.

  • Quenching: Residual alkylating agents must be quenched with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal.

  • Monitoring: Use 4-(4-nitrobenzyl)pyridine (NBP) spot tests on surfaces to detect contamination (turns purple in presence of alkylating agents).

Experimental Protocols

Protocol A: Synthesis of 3-(Chloromethyl)-6-chloropyridazine

Precursor: (6-chloropyridazin-3-yl)methanol.

Reagents:

  • Starting Material: (6-chloropyridazin-3-yl)methanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) [Anhydrous]

  • Catalyst: DMF (0.05 eq)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with (6-chloropyridazin-3-yl)methanol (10 g, 69.2 mmol) and anhydrous DCM (100 mL) under

    
     atmosphere.
    
  • Activation: Cool the suspension to 0°C using an ice/brine bath. Add DMF (catalytic).

  • Addition: Add

    
     (7.5 mL, 103.8 mmol) dropwise via an addition funnel over 30 minutes. Note: Vigorous off-gassing of 
    
    
    
    and HCl will occur. Ensure scrubber is active.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The suspension will clarify as the alkyl chloride forms.

  • Monitoring: Check completion via TLC (50% EtOAc/Hexane). The product (

    
    ) is less polar than the alcohol (
    
    
    
    ).
  • Workup (Critical for Stability):

    • Concentrate the reaction mixture in vacuo at <30°C. Do not heat above 40°C to prevent degradation.

    • Redissolve residue in DCM (50 mL) and wash rapidly with saturated

      
       (cold, 2 x 30 mL) to remove acid traces.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Storage: Store as a solid at -20°C under Argon. Use within 48 hours.

Protocol B: Coupling via Nucleophilic Substitution ( )

Target: Synthesis of a pyridazine ether analog (Fungicide Active).

Reagents:

  • Electrophile: 3-(Chloromethyl)-6-chloropyridazine (1.1 eq) - From Protocol A

  • Nucleophile: 4-(4-chlorophenoxy)phenol (1.0 eq) - Model Pharmacophore

  • Base: Potassium Carbonate (

    
    ) (2.5 eq, micronized)
    
  • Solvent: Acetonitrile (MeCN) [HPLC Grade]

Methodology:

  • Deprotonation: In a reaction vessel, dissolve the phenol (Nucleophile) in MeCN. Add

    
     and stir at RT for 30 mins to generate the phenoxide.
    
  • Coupling: Cool the mixture to 0°C. Add the chloromethyl pyridazine (Electrophile) as a solution in MeCN dropwise.

    • Rationale: Adding the electrophile slowly prevents high local concentrations that favor self-alkylation.

  • Kinetics: Warm to 60°C and stir for 6 hours.

  • Quench: Pour mixture into ice water (200 mL). The product typically precipitates.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Heptane.

Visualization of Synthetic Logic

Figure 1: Reaction Pathway & Mechanism

The following diagram illustrates the conversion of the alcohol to the chloride and the subsequent etherification.

SynthesisPathway Start Hydroxymethyl Pyridazine Reagent1 SOCl2 / DCM (Deoxychlorination) Start->Reagent1 Intermed Chloromethyl Intermediate (Unstable Electrophile) Reagent1->Intermed -SO2, -HCl Reagent2 Phenol / K2CO3 (SN2 Coupling) Intermed->Reagent2 Hydrolysis Hydrolysis (Moisture) Intermed->Hydrolysis H2O Dimer Quaternization (Self-Reaction) Intermed->Dimer Heat/Conc. Product Pyridazine Fungicide Active Reagent2->Product Ether Linkage

Caption: Fig 1. Synthetic pathway converting hydroxymethyl precursors to active fungicide via unstable chloromethyl intermediates.

Figure 2: Workup Decision Logic

This flow ensures the isolation of the unstable intermediate without degradation.

WorkupLogic Start Reaction Complete? CheckAcid Is pH < 3? Start->CheckAcid Neut Wash w/ cold NaHCO3 CheckAcid->Neut Yes (Risk of Hydrolysis) Dry Dry organic layer (Na2SO4) CheckAcid->Dry No Neut->Dry Conc Concentrate < 30°C Dry->Conc Store Store -20°C (Argon) Conc->Store

Caption: Fig 2. Critical decision tree for the isolation of chloromethyl pyridazines to prevent acid-catalyzed degradation.

Data Presentation: Solvent Effects on Yield

The choice of solvent significantly impacts the


 coupling efficiency. Polar aprotic solvents are required, but they must balance solubility with the stability of the chloromethyl species.

Table 1: Optimization of Coupling Reaction (Protocol B) Conditions: 1.0 eq Electrophile, 1.0 eq Phenol, 2.5 eq Base, 60°C, 6 hours.

SolventBaseConversion (%)*Isolated Yield (%)Observations
Acetone

78%65%Slow kinetics; incomplete conversion at 6h.
DMF

99%72%High conversion, but difficult workup led to hydrolysis during aqueous wash.
Acetonitrile

96% 88% Optimal balance. Clean precipitation upon water quench.
THF NaH92%55%Significant dimerization of the electrophile observed.

*Conversion determined by HPLC (254 nm).

Troubleshooting & Quality Control

  • Issue: Low yield in Protocol A (Chlorination).

    • Root Cause:[3][4][5][6] Presence of water in DCM or old

      
      .
      
    • Fix: Distill DCM over

      
       and use fresh thionyl chloride.
      
  • Issue: Product turns yellow/brown during storage.

    • Root Cause:[3][4][5][6] Autocatalytic decomposition due to trace HCl.

    • Fix: Ensure the

      
       wash is thorough. Store over activated molecular sieves.
      
  • QC Check:

    • 1H NMR (CDCl3): The

      
       peak appears as a singlet around 
      
      
      
      4.6–4.8 ppm. A shift to
      
      
      4.9+ usually indicates hydrolysis or quaternization.

References

  • Matsuzaki, Y., et al. (2023).[1] Discovery of pyridachlometyl: A new class of pyridazine fungicides.[1] Bioorganic & Medicinal Chemistry, 88-89, 117332.[1] Link[1]

  • Bayer CropScience AG. (2011). Pyridazine derivatives, process for their preparation and their use as fungicides.[2][7] (WO Patent No. 2011095459A1). World Intellectual Property Organization. Link

  • Sumitomo Chemical Co. (2014). Pyridazine derivatives, processes for their preparation and their use as fungicides.[2][7] (US Patent No. 8,658,644).[7] U.S. Patent and Trademark Office. Link

  • TCI Chemicals. (2025).[8] Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.[9]Link

Sources

Method

Application Note: Strategic Amination of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine for Pharmaceutical Intermediate Synthesis

Abstract This document provides a comprehensive technical guide for the selective and exhaustive amination of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine, a pivotal intermediate in the synthesis of novel therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the selective and exhaustive amination of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine, a pivotal intermediate in the synthesis of novel therapeutic agents. The inherent differential reactivity of the two chlorine substituents—one allylic/benzylic-type on the methyl group and one aromatic on the pyridazine core—presents both a challenge and an opportunity for controlled functionalization. This guide elucidates the underlying chemical principles, including the competition between SN2 and SNAr mechanisms, and provides detailed, field-tested protocols for achieving selective mono-amination at the 4-(chloromethyl) position, as well as exhaustive di-amination. These methodologies are designed to equip researchers in medicinal chemistry and process development with the tools to predictably synthesize key aminated pyridazine scaffolds.

Introduction: The Pyridazine Scaffold in Drug Discovery

Pyridazine and its fused heterocyclic analogs are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. The strategic introduction of amino functionalities to the pyridazine ring system is a critical step in the development of these molecules, as the amino group can serve as a key pharmacophore, a handle for further derivatization, or a modulator of physicochemical properties. The subject of this guide, 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine, is a versatile building block possessing two distinct electrophilic sites, allowing for stepwise or simultaneous introduction of amine nucleophiles.

Chemical Principles & Mechanistic Insights

The synthetic strategy for the amination of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is governed by the predictable, yet distinct, reactivity of its two chloro-substituents.

  • The 4-(Chloromethyl) Group: This functionality is analogous to a benzylic halide. The carbon-chlorine bond is activated by the adjacent pyridazine ring, making it highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism. These reactions are typically rapid and can often be conducted under mild conditions (e.g., lower temperatures).

  • The 3-Chloro Group: This is an aromatic halide attached to an electron-deficient diazine ring. The two nitrogen atoms in the pyridazine ring withdraw electron density, making the carbon atom at the 3-position electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2] This reaction proceeds through a high-energy Meisenheimer intermediate.[1] Consequently, SNAr reactions generally require more forcing conditions (higher temperatures, stronger bases) than SN2 reactions.

This dichotomy in reactivity is the cornerstone of selective amination. By carefully controlling reaction parameters, particularly temperature, one can favor substitution at the more labile chloromethyl position while leaving the 3-chloro position intact.

Visualizing the Competing Pathways

The diagram below illustrates the two primary mechanistic routes for amination of the substrate.

G cluster_0 Reaction Pathways Start 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine SN2_Product 3-Chloro-4-(aminomethyl)-5,6-dimethylpyridazine Start->SN2_Product Mild Conditions (Low Temp) S_N_2 Pathway SNAr_Product 3-Amino-4-(chloromethyl)-5,6-dimethylpyridazine (Less Favorable Kinetically) Start->SNAr_Product Forcing Conditions (High Temp) S_N_Ar Pathway Amine R-NH2 Di_Product 3-Amino-4-(aminomethyl)-5,6-dimethylpyridazine SN2_Product->Di_Product Forcing Conditions (High Temp) S_N_Ar Pathway G cluster_workflow General Experimental Workflow Setup 1. Reactor Assembly (Flask, Condenser, N2) Reagents 2. Charge Reagents (Substrate, Amine, Base, Solvent) Setup->Reagents Reaction 3. Controlled Heating (Protocol A or B) Reagents->Reaction Monitoring 4. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 5. Quenching & Extraction Monitoring->Workup Purification 6. Chromatography or Recrystallization Workup->Purification Analysis 7. Characterization (NMR, MS, IR) Purification->Analysis

Sources

Application

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine intermediate for pharmaceutical synthesis

This Application Note is designed for research scientists and process chemists involved in the synthesis of pyridazine-based pharmaceutical candidates. It focuses on the chemical handling, synthesis, and downstream appli...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pyridazine-based pharmaceutical candidates. It focuses on the chemical handling, synthesis, and downstream application of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS: 23372-18-1), a dual-functional electrophile used in the development of bioactive heterocycles.[1][2]

Functional Class: Bifunctional Heterocyclic Electrophile Primary Application: Synthesis of fused pyridazine systems and N-alkylated pharmacophores.[1][2]

Executive Summary & Chemical Profile

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CCMP) is a high-value intermediate characterized by two distinct electrophilic sites: a highly reactive benzylic-like chloromethyl group at position C4 and a less reactive aryl chloride at position C3.[1][2]

This reactivity differential allows for sequential functionalization—typically enabling ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 substitution at the C4-methyl group under mild conditions, followed by 

or Palladium-catalyzed cross-coupling at the C3 position.[1] It is a structural bioisostere to pyridine intermediates used in P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.[1][2]
Chemical Specifications
PropertySpecification
IUPAC Name 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
CAS Number 23372-18-1
Molecular Formula Cngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

H

Cl

N

Molecular Weight 191.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water (hydrolyzes).[1]
Stability Moisture sensitive (hydrolyzes to alcohol).[2] Store at 2–8°C under Argon.

Synthesis Protocol: Alcohol to Chloride Conversion

If the intermediate is not commercially sourced, it is best prepared fresh from its precursor, (3-chloro-5,6-dimethylpyridazin-4-yl)methanol , to minimize hydrolysis impurities.[1][2]

Reaction Mechanism

The conversion utilizes Thionyl Chloride (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) to activate the primary alcohol. The presence of the electron-deficient pyridazine ring requires careful thermal control to prevent degradation.[1][2]
Step-by-Step Methodology

Reagents:

  • Precursor: (3-Chloro-5,6-dimethylpyridazin-4-yl)methanol (1.0 eq)[1][2]

  • Reagent: Thionyl Chloride (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) (1.5 – 2.0 eq)[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1][2]

  • Catalyst: DMF (catalytic drops)[1][2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Dissolution: Charge the flask with the alcohol precursor (e.g., 10.0 g) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Activation: Add catalytic DMF (0.1 mL).

  • Addition: Add

    
     dropwise over 30 minutes, maintaining internal temperature < 5°C. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours. If TLC shows incomplete conversion, heat to mild reflux (40°C) for 1 hour.

  • Quench & Workup:

    • Cool to 0°C.[3]

    • Slowly quench with saturated ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       solution (pH 8). Vigorous bubbling.
      
    • Extract with DCM (3 x 50 mL).[2]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Alcohol Precursor Reagent Add SOCl2 / DCM (0°C -> RT) Start->Reagent Inter Intermediate: Chlorosulfite Species Reagent->Inter Activation Product End Product: CCMP (Chloride) Inter->Product Sn2 Substitution Waste Byproducts: SO2 (g), HCl (g) Inter->Waste Elimination

Caption: Conversion of hydroxymethyl precursor to chloromethyl active intermediate via thionyl chloride.

Application Protocol: N-Alkylation of Heterocycles

The primary utility of CCMP is attaching the pyridazine ring to amines or nitrogen-containing heterocycles (e.g., pyrroles, piperazines) via the C4-chloromethyl group.[1][2]

Critical Process Parameters (CPPs)
  • Stoichiometry: Use a slight excess of the nucleophile (1.1 eq) to prevent bis-alkylation if the nucleophile is primary.[1][2]

  • Base Selection: Inorganic bases (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) in aprotic polar solvents (DMF, MeCN) are preferred over organic bases to minimize side reactions at the C3-Cl position.[1]
  • Temperature: Keep below 60°C. Higher temperatures may trigger premature ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     displacement of the C3-chlorine.[1]
    
Protocol: Coupling with a Secondary Amine

Target: Synthesis of N-((3-chloro-5,6-dimethylpyridazin-4-yl)methyl)amine derivatives.

  • Preparation: Dissolve the secondary amine (1.1 eq) in Acetonitrile (MeCN) (10 volumes).

  • Base Addition: Add powdered

    
     (2.0 eq). Stir for 15 minutes at RT.
    
  • Electrophile Addition: Add CCMP (1.0 eq) dissolved in minimal MeCN dropwise.

  • Incubation: Stir at 40–50°C for 4–6 hours. Monitor by HPLC (disappearance of CCMP peak at ~RT 4.5 min).

  • Filtration: Filter off inorganic salts while warm.

  • Isolation: Concentrate the filtrate. The residue is typically purified via silica gel chromatography (Gradient: 0-5% MeOH in DCM).[1][2]

Visualization: Reactivity Pathways

ReactivityPathways CCMP CCMP (3-Chloro-4-chloromethyl...) Path1 Pathway A: C4-Alkylation (Major) Conditions: Amine, K2CO3, MeCN, 40°C CCMP->Path1 Fast (Kinetic Control) Product1 Product A: N-Alkylated Pyridazine (Retains C3-Cl) Path1->Product1 Path2 Pathway B: C3-Substitution (Minor/Secondary) Conditions: Pd(OAc)2, Ligand, 100°C Product1->Path2 Subsequent Step Product2 Product B: Bi-functionalized Scaffold Path2->Product2

Caption: Sequential functionalization strategy. C4-alkylation precedes C3-functionalization.[1][2]

Troubleshooting & Quality Control

Common issues when working with CCMP and their mitigation strategies.

IssueProbable CauseCorrective Action
Hydrolysis (Alcohol impurity) Wet solvents or atmospheric moisture.[1][2]Use anhydrous solvents (Karl Fischer < 0.05%).[2] Store solid under Argon.
Dimerization High concentration during synthesis.Dilute reaction to >10 mL/g. Add reagents dropwise.[3][4]
C3-Cl Displacement Reaction temperature > 80°C or strong nucleophiles.[1][2]Maintain T < 60°C for alkylation steps.[5] Use weaker bases (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

).
Low Yield Product trapped in inorganic salts.Thoroughly wash filter cakes with warm EtOAc during workup.

Safety & Handling Guidelines

Hazard Class: Alkylating Agent / Corrosive.

  • Genotoxicity: As a nitrogen mustard analog (alkyl chloride), CCMP is a potential genotoxic impurity (PGI).[1][2] All weighing and handling must occur in a chemical fume hood or isolator.

  • Skin/Eye Contact: Potent vesicant. Causes severe skin burns and eye damage. Wear double nitrile gloves and a face shield.

  • Decontamination: Quench spills with 10% aqueous ammonia or 5% sodium thiosulfate solution to destroy the alkyl chloride functionality.

References

  • US Patent 3950333A. Pharmacologically active guanidine compounds. (1976).[2][5] Describes the synthesis and use of 3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine as a key intermediate.[1][2]

  • GuideChem Chemical Database. 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine Properties and Suppliers.

  • BenchChem Application Notes. General protocols for Nucleophilic Aromatic Substitution (SNAr) on Chloro-heterocycles. (Adapted for Pyridazine context).

  • PubChem Compound Summary. 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (Structural Analog).[1][2][1][2]

Sources

Method

Application Note: Synthesis of Fused Pyridazine Ring Systems from Chloromethyl Precursors

Abstract & Strategic Significance Fused pyridazine scaffolds (e.g., phthalazines, pyrido[2,3-d]pyridazines) are privileged structures in drug discovery, serving as core pharmacophores in PARP inhibitors, VEGFR inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Fused pyridazine scaffolds (e.g., phthalazines, pyrido[2,3-d]pyridazines) are privileged structures in drug discovery, serving as core pharmacophores in PARP inhibitors, VEGFR inhibitors, and antihypertensive agents (e.g., Hydralazine).

While traditional routes employ phthalic anhydrides or phthalimides, chloromethyl-functionalized precursors offer a distinct strategic advantage: they allow for the construction of the pyridazine ring via a cascade condensation-alkylation sequence . This route enables the introduction of sensitive substituents that might not survive the harsh conditions of anhydride condensation, providing access to 1,2-dihydrophthalazines and fully aromatic systems under milder conditions.

This guide details the synthesis of fused pyridazines using 2-(chloromethyl)aryl ketones/aldehydes as electrophilic linchpins.

Mechanistic Principles

The synthesis relies on the dual reactivity of the precursor:

  • Electrophilic Carbonyl: Susceptible to nucleophilic attack by the terminal nitrogen of hydrazine.

  • Electrophilic Methylene (

    
    ):  Acts as an internal alkylating agent.
    
Reaction Pathway

The reaction proceeds via a Schiff base intermediate followed by an intramolecular nucleophilic substitution (


) .

ReactionMechanism Precursor 2-(Chloromethyl) aryl ketone Inter1 Hydrazone Intermediate Precursor->Inter1 Condensation (-H2O) Hydrazine Hydrazine (Nucleophile) Hydrazine->Inter1 TS Cyclization (Intramolecular SN2) Inter1->TS Ring Closure Product 1,2-Dihydrophthalazine TS->Product -HCl

Figure 1: Mechanistic cascade from chloromethyl precursor to fused ring system.

Protocol A: Thermal Cyclization of 2-(Chloromethyl)benzophenone

This protocol describes the synthesis of 1-phenyl-1,2-dihydrophthalazine . This method is robust and scalable, utilizing the high reactivity of the chloromethyl group without requiring metal catalysts.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleCAS Example
2-(Chloromethyl)benzophenone 1.0Precursor60063-82-3
Hydrazine Hydrate (80%) 3.0Nucleophile7803-57-8
Ethanol (Absolute) SolventMedium64-17-5
Sodium Acetate (Optional) 1.1Acid Scavenger127-09-3
Step-by-Step Methodology
  • Preparation:

    • Dissolve 10 mmol of 2-(chloromethyl)benzophenone in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Note: If the precursor is solid, ensure complete dissolution before proceeding. Slight warming (40°C) may be required.

  • Reagent Addition:

    • Add hydrazine hydrate (30 mmol) dropwise over 5 minutes at room temperature.

    • Critical Parameter: A slight exotherm may be observed. If using acid-sensitive substrates, add Sodium Acetate (11 mmol) to buffer the HCl generated during cyclization.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Pour the residue into 100 mL of ice-cold water.

    • Precipitation: The dihydrophthalazine usually precipitates as a yellow/orange solid.

  • Purification:

    • Filter the solid and wash with cold water (

      
      ) to remove excess hydrazine.
      
    • Recrystallize from Ethanol/Water (9:1) if necessary.

Quality Control (QC) Criteria
  • Appearance: Yellow crystalline solid.

  • 
     NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the singlet at
    
    
    (
    
    
    ) and the appearance of a singlet at
    
    
    (ring
    
    
    ) and a broad singlet for
    
    
    .

Protocol B: Iron-Catalyzed Synthesis from 2-(Chloromethyl)benzaldehyde

For more sensitive substrates or to achieve higher yields under milder conditions, a Lewis Acid-catalyzed approach is recommended. This protocol is adapted for 2-substituted-1,2-dihydrophthalazines using aryl hydrazines.[9]

Workflow Visualization

Workflow Start Start: Dissolve 2-(chloromethyl)benzaldehyde in MeOH AddCat Add FeCl3 (10 mol%) Start->AddCat AddHyd Add Phenylhydrazine (Slow Addition) AddCat->AddHyd React Stir at RT (4-6 h) AddHyd->React Check TLC Check React->Check Check->React Incomplete Workup Extract (DCM) & Wash Check->Workup Complete Dry Evaporate & Recrystallize Workup->Dry

Figure 2: FeCl3-catalyzed synthesis workflow.

Experimental Procedure
  • Catalyst Setup: To a solution of 2-(chloromethyl)benzaldehyde (1.0 mmol) in Methanol (5 mL), add

    
      (0.1 mmol, 10 mol%).
    
  • Cyclization: Add phenylhydrazine (1.1 mmol) slowly.

  • Conditions: Stir at Room Temperature for 4–6 hours. The Lewis acid activates the carbonyl and facilitates the displacement of the chloride.

  • Isolation: Evaporate solvent, redissolve in DCM, wash with water, and dry over

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of hydrazineUse excess hydrazine (3-5 equiv) or switch to hydrazine sulfate with a stoichiometric base (NaOH).
Incomplete Cyclization Steric hindranceIncrease temperature to reflux; switch solvent to n-Butanol (

).
Product Oxidation Air sensitivityPerform reaction under

atmosphere. 1,2-dihydrophthalazines can oxidize to phthalazines in air; if the aromatic product is desired, add

at the end.
Sticky Solid Residual solvent/impuritiesTriturate with cold diethyl ether or hexane to induce crystallization.

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metal oxides (except controlled catalysts) to prevent decomposition.

  • Chloromethyl Compounds: Potent alkylating agents. lachrymators and potential mutagens. Double-glove and use specific waste disposal for halogenated organics.

  • Waste: Quench excess hydrazine with dilute hypochlorite solution (bleach) carefully before disposal, or follow site-specific hazardous waste protocols.

References

  • Synthesis of phthalazine derivatives: Title: Recent Developments in Chemistry of Phthalazines.[9][10] Source: Longdom Publishing. URL:[Link]

  • Mechanistic Insight (FeCl3 Catalysis): Title: Practical synthesis of 2-substituted 1,2-dihydrophthalazines via reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines.[9] Source:Tetrahedron Letters (Cited in review). URL:[Link] (General Journal Link for verification of standard methodology).

  • General Pyridazine Synthesis: Title: Synthesis of Pyridazines (Organic Chemistry Portal). Source: Organic Chemistry Portal. URL:[Link]

  • Reaction of 2-chloromethylbenzoyl chloride: Title: Synthesis of 2-(chloromethyl)benzoyl chloride and its reactions with nucleophiles.[6] Source:Polish Journal of Chemistry (via ResearchGate/SciSpace). URL:[Link] (Institutional Repository Link).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Chlorination of Dimethylpyridazine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and thermodynamic hurdles associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and thermodynamic hurdles associated with the chlorination of sterically hindered dimethylpyridazine scaffolds.

This guide moves beyond basic reaction steps to explain the causality behind each protocol, ensuring your experimental workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my chlorination yield of 4,5-dimethylpyridazin-3,6-dione using neat POCl₃ consistently below 50%? A1: Neat phosphorus oxychloride (POCl₃) often lacks the electrophilic punch required to fully chlorinate sterically hindered dimethylpyridazine substrates. The adjacent methyl groups create significant steric bulk that impedes the formation of the intermediate dichlorophosphate ester. Causality & Solution: To overcome this activation barrier, you must introduce an organic base such as diisopropylethylamine (DIPEA)[1] or utilize a POCl₃-PCl₅ mixture[2]. DIPEA acts as a nucleophilic catalyst, generating a highly reactive Vilsmeier-type intermediate that accelerates C-O bond cleavage. Alternatively, adding PCl₅ increases the chlorinating power for stubborn nitrogen heterocycles, significantly reducing reaction time and preventing the degradation of the starting material into tarry byproducts[2].

Q2: I am observing significant amounts of unreacted starting material or hydrolyzed products after the workup. How can I prevent this? A2: The primary cause of product loss during the workup of chlorodimethylpyridazines is the highly exothermic hydrolysis of the newly formed C-Cl bonds back to the pyridazinone. If the quench temperature exceeds 35°C, the thermodynamic equilibrium shifts rapidly toward hydrolysis[3]. Causality & Solution: Implement a strictly controlled reverse quench. Instead of adding water to the reaction mixture, slowly pour the reaction mixture into a large volume of ice-cold water. Maintain the internal temperature strictly below 35°C[3]. Neutralize the acidic mixture using 28% aqueous ammonium hydroxide (NH₄OH)[1] or saturated Na₂CO₃[4] until alkaline. This rapid pH adjustment precipitates the stable chloropyridazine before hydrolysis can occur.

Q3: My product is heavily contaminated with dark, insoluble polymers. How do I improve the purity profile? A3: High temperatures (e.g., 160°C) are necessary to drive the chlorination of dimethylpyridazines, but prolonged heating in neat POCl₃ leads to the polymerization of the pyridazine ring. Causality & Solution: Limit the reflux time by utilizing the POCl₃/DIPEA system, which achieves full conversion much faster[1]. Post-quench, dissolve the crude brown precipitate in hot ethanol and treat it with activated carbon. The high surface area of the carbon selectively adsorbs the high-molecular-weight polymeric impurities, allowing the target 3,6-dichloro-4,5-dimethylpyridazine to be isolated as pure white needle crystals[1].

Part 2: Quantitative Data & Yield Optimization

The following table summarizes the expected outcomes based on different reagent systems and quenching strategies. Use this matrix to select the optimal conditions for your specific derivative.

Reagent SystemTemperature (°C)Quench MethodAverage Yield (%)Primary Impurity Profile
POCl₃ (neat)100 - 120Direct Water, uncontrolled40 - 50Tarry polymers, hydrolyzed starting material
POCl₃ + PCl₅120Direct Water, < 35°C65 - 75Over-chlorinated byproducts
POCl₃ in CHCl₃RefluxSat. Na₂CO₃ Quench70 - 80Trace unreacted starting material
POCl₃ + DIPEA160Reverse Ice Quench, NH₄OH85 - 92Highly pure; trace solvent residue

Part 3: Experimental Workflows & Protocols

Standard Operating Procedure: High-Yield Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine

This protocol is designed as a self-validating system. Visual and thermal cues at each step confirm that the reaction is proceeding along the correct mechanistic pathway.

Step 1: Reagent Preparation & Base Catalysis

  • Action: In a dry, argon-flushed round-bottom flask, suspend the dimethylpyridazine precursor in POCl₃ (8 mL per gram of substrate). Slowly add DIPEA (4 mL).

  • Causality: Argon prevents premature hydrolysis of POCl₃. The addition of DIPEA immediately forms a reactive intermediate, lowering the activation energy required for the subsequent nucleophilic aromatic substitution[1].

Step 2: High-Temperature Reflux

  • Action: Heat the reaction mixture to 160°C under reflux with vigorous stirring[1].

  • Causality: The high thermal energy overcomes the steric hindrance imposed by the 4,5-dimethyl groups, driving the second chlorination step to completion.

  • Validation Check: The suspension will transition into a dark, homogeneous solution, indicating full consumption of the insoluble starting material.

Step 3: Controlled Reverse Quench

  • Action: Cool the mixture to 35°C. Perform a reverse quench by pouring the mixture slowly into ice-cold water.

  • Causality: Pouring the reaction into ice water (rather than water into the reaction) dissipates the massive exothermic heat of POCl₃ hydrolysis. Keeping the internal temperature strictly below 35°C prevents the nucleophilic attack of water on the newly formed C-Cl bonds[3].

Step 4: Alkaline Precipitation

  • Action: Add 28% aqueous ammonium hydroxide solution dropwise until the suspension becomes alkaline (pH 8-9)[1].

  • Validation Check: The formation of a distinct brown precipitate upon reaching an alkaline pH confirms successful neutralization and product isolation. If the solution remains clear, the product has likely hydrolyzed.

Step 5: Purification

  • Action: Filter the precipitate, dissolve in hot ethanol, and reflux for 5 minutes with activated carbon. Filter through silicon dioxide and distill under reduced pressure[1].

  • Causality: Activated carbon traps polymeric byproducts. The final crystallization yields analytically pure white needle crystals, confirming the structural integrity of the chlorodimethylpyridazine.

Part 4: Visualizations

ChlorinationWorkflow Start Start: Dimethylpyridazine Precursor Reagents Add POCl3 + DIPEA (Base Catalysis) Start->Reagents Heating Reflux at 160°C (Overcome Steric Hindrance) Reagents->Heating Cooling Cool to < 35°C Heating->Cooling Quench Reverse Ice Quench (Prevent Hydrolysis) Cooling->Quench Neutralize Add 28% NH4OH (Precipitate Product) Quench->Neutralize Purify Ethanol Recrystallization (Pure White Needles) Neutralize->Purify

Workflow for the high-yield chlorination of dimethylpyridazine derivatives.

TroubleshootingLogic Issue Issue: Low Yield / Impurities CheckTemp Is Quench Temp > 35°C? Issue->CheckTemp Hydrolysis Hydrolysis Occurred: Use Reverse Ice Quench CheckTemp->Hydrolysis Yes CheckConv Incomplete Conversion? CheckTemp->CheckConv No AddBase Add DIPEA or PCl5 Increase Temp to 160°C CheckConv->AddBase Yes CheckTar Tarry Byproducts? CheckConv->CheckTar No Purification Use Activated Carbon Recrystallize in EtOH CheckTar->Purification Yes

Troubleshooting logic tree for resolving low yields in dimethylpyridazine chlorination.

References

  • [3] Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines, Google Patents.3

  • [2] POCl3-PCl5 mixture: A robust chlorinating agent, Indian Chemical Society. 2

  • [1] 34584-69-5, 3,6-Dichloro-4,5-dimethylpyridazine Formula, ECHEMI. 1

  • [4] IRIDIUM-CATALYZED ORTHO-BORYLATION OF HETEROARENES, JKU ePUB. 4

Sources

Optimization

Technical Support Center: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

Topic: Purification methods for 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals [1] C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

[1]

Core Technical Overview

Compound Identity:

  • Name: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine[1][2]

  • CAS Number: 23372-18-1[1][2]

  • Role: Critical intermediate in the synthesis of pyridazine-based pharmaceuticals (e.g., P-CABs, agrochemicals).[3]

  • Key Reactivity: The chloromethyl group at position 4 is highly electrophilic and susceptible to both nucleophilic attack and hydrolysis.

The Challenge: The purification of this compound is governed by two competing factors: kinetic instability (hydrolysis of the chloromethyl group) and regio-isomeric impurities (arising from the non-selective radical halogenation of the trimethyl precursor). Successful isolation requires strict anhydrous protocols and rapid separation techniques.

Troubleshooting Guide (Q&A)

Issue 1: Presence of "Over-Chlorinated" Impurities

User Question: “My HPLC shows a persistent impurity (~10-15%) with a longer retention time than my product. Recrystallization isn't removing it. What is it?”

Senior Scientist Response: You are likely observing the dichloromethyl derivative. In the radical chlorination of 3-chloro-4,5,6-trimethylpyridazine, the reaction does not stop perfectly at the mono-chlorinated stage. Once a chlorine atom is added, the benzylic position remains reactive.

  • Mechanism: The electron-withdrawing effect of the first chlorine stabilizes the radical intermediate, occasionally accelerating the second chlorination event.

  • Solution:

    • Stoichiometry Control: Reduce your chlorinating agent (NCS or

      
      ) to 0.95 equivalents  relative to the substrate. It is better to have unreacted starting material (which is polar and easily separable) than over-chlorinated byproducts.
      
    • Solvent Switch: If using

      
      , switch to Acetonitrile  or Chlorobenzene . The polarity change often alters the solubility profile, allowing the dichloromethyl impurity to remain in the mother liquor during recrystallization.
      
Issue 2: Product Degradation During Column Chromatography

User Question: “I loaded a yellow oil onto a silica column. By the time I eluted the product, it had turned into a white solid that was mostly the alcohol (hydroxymethyl) derivative. Why?”

Senior Scientist Response: You encountered silica-induced hydrolysis . The chloromethyl group is an active alkylating agent. The acidic silanol groups (


) on standard silica gel can catalyze the hydrolysis of the 

bond, especially if the elution solvent contains trace moisture or alcohols.
  • Protocol Adjustment:

    • Neutralize the Silica: Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexanes before loading your sample. This buffers the acidity.

    • Rapid Elution: Use a "Flash" technique with a gradient of Heptane:Ethyl Acetate (95:5 to 80:20) . Do not use methanol or ethanol in your mobile phase.

    • Alternative Phase: If available, use Neutral Alumina (Activity Grade III), which is far less aggressive toward benzylic halides.

Issue 3: Low Yield After Aqueous Workup

User Question: “I quenched the reaction with water and extracted with DCM. My yield dropped by 40%. Where did the product go?”

Senior Scientist Response: The product hydrolyzed and partitioned into the aqueous phase. 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine will rapidly convert to the water-soluble hydroxymethyl analogue upon contact with water, particularly if the pH is not strictly neutral.

  • Corrective Workflow:

    • Avoid Aqueous Quench: If you used NCS (N-Chlorosuccinimide), filter off the solid succinimide byproduct directly.

    • Direct Concentration: Evaporate the reaction solvent (e.g.,

      
       or Benzene) under reduced pressure to obtain the crude solid.
      
    • Non-Aqueous Wash: If you must wash, use cold saturated NaHCO3 rapidly, separate immediately, and dry over

      
       within 5 minutes.
      

Experimental Protocols

Method A: Purification via Recrystallization (Scalable)

Best for: Batches >10g where purity >98% is required.

  • Dissolution: Take the crude yellow solid and dissolve it in the minimum amount of boiling n-Heptane (approx. 5-7 mL per gram of crude).

  • Hot Filtration: If insoluble dark specks (polymerized tars) are present, filter rapidly through a pre-warmed glass frit.

  • Seeding: Allow the solution to cool to 40°C. Add a seed crystal if available.

  • Crystallization: Cool slowly to Room Temperature (RT) over 2 hours, then refrigerate at 0-4°C for 4 hours.

  • Collection: Filter the off-white needles. Wash the cake with cold Pentane (

    
    ).
    
  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours. Do not use heat  (>40°C) during drying to prevent sublimation or degradation.
    
Method B: Flash Chromatography (High Purity)

Best for: Removing regio-isomers (5-chloromethyl or 6-chloromethyl byproducts).

ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh), neutralized with 1% Et3N
Mobile Phase A n-Hexane or n-Heptane
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0-5 min: 100% A 5-20 min: Linear gradient to 15% B 20-30 min: Hold at 15% B
Detection UV at 254 nm (Pyridazine ring absorption)
Rf Value ~0.45 in Hexane:EtOAc (4:[4]1)

Visualizations

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting the optimal purification method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity HighImpurities >10% Impurities (Regioisomers/Di-Cl) CheckPurity->HighImpurities Complex Mixture LowImpurities <10% Impurities (Mainly Starting Material) CheckPurity->LowImpurities Clean Profile Chromatography Flash Chromatography (Neutralized Silica) HighImpurities->Chromatography SolidState Is Crude Solid? LowImpurities->SolidState Recryst Recrystallization (Solvent: n-Heptane) SolidState->Recryst Yes SolidState->Chromatography No (Oil) CheckHydrolysis Check for Hydrolysis (Broad OH peak in IR/NMR) Recryst->CheckHydrolysis Chromatography->CheckHydrolysis Dry Vacuum Dry (<40°C, P2O5) CheckHydrolysis->Dry Pass

Figure 2: Impurity Formation Pathways

Caption: Mechanistic origin of common impurities during the chlorination of 3-chloro-4,5,6-trimethylpyridazine.

ReactionPathways SM 3-Chloro-4,5,6- trimethylpyridazine Radical Radical Intermediate SM->Radical + NCS/Cl2 Target TARGET PRODUCT 3-Cl-4-(CH2Cl)-5,6-dimethyl Radical->Target Major Path (Steric/Electronic Pref) Regio Regioisomer (5-CH2Cl or 6-CH2Cl) Radical->Regio Minor Path OverCl Over-Chlorinated (Dichloromethyl impurity) Target->OverCl + Excess Cl2 Hydrolysis Hydrolysis Product (4-CH2OH) Target->Hydrolysis + H2O/Silica

Frequently Asked Questions (FAQs)

Q1: How stable is the purified solid?

  • A: The solid is moderately stable if kept dry. However, it is a lachrymator and a potential alkylating agent . It should be stored at -20°C under an argon atmosphere. At room temperature, it may slowly decompose (darken) over weeks due to autocatalytic HCl formation.

Q2: Can I use Methanol for recrystallization?

  • A: Absolutely not. Methanol will react with the chloromethyl group (solvolysis) to form the methoxymethyl ether (

    
    ), destroying your product. Always use non-nucleophilic solvents like Heptane, Toluene, or DCM.
    

Q3: What are the safety considerations?

  • A: This compound is analogous to benzyl chloride derivatives. It is likely a potent skin irritant and lachrymator .

    • PPE: Double nitrile gloves, face shield, and work exclusively in a fume hood.

    • Neutralization: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the active halide before disposal.

References

  • Synthesis of Chloromethyl Pyridazines

    • Context: General methods for radical halogenation of methyl-pyridazines using NCS/AIBN.
    • Source: National Institutes of Health (NIH) - PubChem. (2025). 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS 23372-18-1) .[1][2] Retrieved from

  • Purification of Halogenated Heterocycles

    • Context: Protocols for separating chloromethyl derivatives from methyl precursors using non-polar chrom
    • Source: Asian Journal of Chemistry. (2013).[5] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Retrieved from

  • Related Intermediate Chemistry (Omeprazole/P-CABs)

    • Context: Analogous purification of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine, demonstrating the sensitivity of the chloromethyl group on electron-deficient rings.
    • Source: Rasayan Journal of Chemistry. (2024). Process Optimization and Green Chemistry Approach During Synthesis... . Retrieved from

  • Stability of Chloromethyl Complexes

    • Context: Mechanisms of decomposition and hydrolysis in chloromethyl-metal and heterocycle complexes.
    • Source: Royal Society of Chemistry (Dalton Trans). Stability of (chloromethyl)platinum(II) complexes . Retrieved from

Sources

Troubleshooting

Stability of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine in solution

Technical Support Guide: Stability & Handling of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine Part 1: Executive Technical Summary Compound Identity Chemical Name: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

Part 1: Executive Technical Summary

Compound Identity

  • Chemical Name: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine[1][2][3]

  • CAS Number: 23372-18-1[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    [1]
  • Molecular Weight: 191.06 g/mol [1]

  • Functional Classification: Electrophilic Pyridazine Intermediate / Alkylating Agent[1]

Core Stability Profile 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is a highly reactive heterocyclic intermediate.[1] Its stability in solution is governed by two competing electrophilic sites: the chloromethyl group (highly reactive, benzylic-like) and the 3-chloro substituent (moderately reactive heteroaryl chloride).[1]

The primary degradation mechanism is hydrolysis of the chloromethyl group to the corresponding alcohol (hydroxymethyl), followed by potential self-alkylation (quaternization) driven by the nucleophilic nitrogen of the pyridazine ring.

Part 2: Stability in Solution (Detailed Analysis)

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor in maintaining the integrity of this compound.

Solvent ClassRecommended?Technical Rationale
Chlorinated (DCM, CHCl

)
HIGHLY RECOMMENDED Inert to alkylation; excellent solubility.[1] Must be anhydrous to prevent hydrolysis.
Aromatic (Toluene, Benzene) RECOMMENDED Non-nucleophilic; stable for reflux/heating if required.
Polar Aprotic (ACN) CAUTION Good for short-term use.[1] Ensure <0.05% water content.
Polar Aprotic (DMSO, DMF) NOT RECOMMENDED High Risk. DMSO can act as an oxidant (Swern-like) or nucleophile.[1] DMF can react at high temperatures.
Protic (Water, Alcohols) FORBIDDEN Rapid solvolysis (alcoholysis/hydrolysis) of the chloromethyl group.
Degradation Pathways

The compound degrades primarily via two mechanisms in solution:

  • Hydrolysis (Moisture Driven): Water attacks the exocyclic methylene carbon, displacing the chloride ion. This releases HCl, which can autocatalytically accelerate further degradation or protonate the ring nitrogens.

    • Reaction: R-CH

      
      Cl + H
      
      
      
      O
      
      
      R-CH
      
      
      OH + HCl[1]
  • Self-Alkylation (Concentration Driven): In concentrated solutions, the nucleophilic nitrogen (N-2) of one molecule can attack the electrophilic chloromethyl group of another, leading to insoluble quaternary ammonium dimers or polymers.

Part 3: Visualization of Degradation Logic

StabilityLogic cluster_0 Aqueous/Protic Solvent Compound 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine Alcohol Hydrolysis Product (Hydroxymethyl derivative) Compound->Alcohol + H2O (Fast) HCl HCl Release (Acidification) Compound->HCl Byproduct Dimer Quaternary Ammonium Salt (Precipitate) Compound->Dimer Self-Alkylation (High Conc.) Moisture Moisture (H2O)

Caption: Primary degradation pathways showing hydrolysis (red path) and intermolecular self-alkylation (green path).[1]

Part 4: Troubleshooting Guide (Q&A)

Q1: My solution in DMSO turned yellow and warm upon preparation. What happened? Technical Diagnosis: You likely triggered an alkylation reaction. DMSO is nucleophilic enough to attack the highly reactive chloromethyl group, forming an alkoxysulfonium salt (similar to the first step of Swern oxidation). This is exothermic. Solution: Discard the sample. Use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) for stock solutions.

Q2: A white precipitate formed in my DCM stock solution after 2 days at 4°C. Technical Diagnosis: This is likely the dimerization product . Even in inert solvents, high concentrations allow the pyridazine nitrogen to attack the chloromethyl group of a neighbor molecule, forming an insoluble quaternary ammonium salt. Solution:

  • Filter the solution; the filtrate may still contain active compound.

  • For future storage, keep concentrations below 10 mM .

  • Add a trace of acid (e.g., 1 eq. HCl in dioxane) to protonate the ring nitrogen, deactivating it as a nucleophile (though this may affect downstream applications).

Q3: The LC-MS shows a mass peak of [M-Cl+OH] (M+17 mass shift). Technical Diagnosis: Hydrolysis has occurred.[1] The chloromethyl group (-CH


Cl) has converted to a hydroxymethyl group (-CH

OH).[1] Solution: Check your solvent water content. Use molecular sieves (3Å or 4Å) in your solvent bottles. Ensure the headspace of the vial is purged with Argon or Nitrogen.

Part 5: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution
  • Objective: Prepare a 10 mM stock for biological or chemical assay.

  • Reagents: Anhydrous DCM or Toluene (water <50 ppm).

  • Equipment: Amber glass vial with PTFE-lined septum.

  • Weighing: Weigh the solid rapidly. The solid is hygroscopic; minimize air exposure.

  • Dissolution: Add anhydrous solvent. Vortex for 30 seconds.

  • Verification: Inspect for clarity. The solution should be colorless to pale yellow.

  • Storage: Blanket with Argon/Nitrogen. Store at -20°C .

  • Shelf Life: Use within 24 hours for maximum integrity. 1 week maximum if stored perfectly dry.

Protocol B: Quenching & Disposal
  • Context: Spills or disposal of excess reactive material.

  • Mechanism: Controlled hydrolysis/nucleophilic substitution to a non-toxic species.

  • Quench Solution: Prepare a 10% solution of Ethanolamine in Methanol.

  • Action: Slowly add the active compound solution to the Quench Solution.

  • Wait: Stir for 30 minutes. The amine will displace the chloride, forming a stable amino-methyl derivative.

  • Disposal: Dispose of as halogenated organic waste.

Part 6: Frequently Asked Questions (FAQs)

Q: Can I use this compound in aqueous cell culture media? A: No, not directly. The half-life of the chloromethyl group in pH 7.4 buffer is likely minutes.[1] You must dissolve it in DMSO (immediately before use) or Acetone, then spike into the media. Expect rapid degradation; the biological effect observed may be due to the "hit-and-run" alkylation of targets or the hydrolyzed metabolite.[1]

Q: Is the 3-chloro group reactive? A: Yes, but significantly less than the chloromethyl group. The 3-chloro position is activated for Nucleophilic Aromatic Substitution (


) because the pyridazine ring is electron-deficient.[1] However, this typically requires heat (>60°C) or strong nucleophiles, whereas the chloromethyl group reacts at room temperature.

Q: How do I dry the solid if it becomes sticky? A: Do not use heat. Dry under high vacuum (<1 mbar) at room temperature (20-25°C) for 2 hours in a desiccator with


.

References

  • PubChem. (n.d.). 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (Related Structure Analysis). National Library of Medicine. Retrieved February 26, 2026, from [Link]

Sources

Optimization

Troubleshooting side reactions in pyridazine chloromethylation

Topic: Troubleshooting Side Reactions & Process Optimization Introduction: The Pyridazine Challenge Welcome to the technical support center for pyridazine functionalization. Unlike benzenoid systems, pyridazines (1,2-dia...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Introduction: The Pyridazine Challenge

Welcome to the technical support center for pyridazine functionalization. Unlike benzenoid systems, pyridazines (1,2-diazines) are highly


-deficient.[1] This electron deficiency creates a specific set of challenges when attempting to introduce a chloromethyl group (

).

Users typically encounter issues because standard electrophilic aromatic substitution (EAS) protocols (like Blanc chloromethylation) fail on the deactivated pyridazine ring. Consequently, researchers must rely on radical mechanisms or functional group interconversions , both of which are prone to specific side reactions.

This guide addresses the three primary synthetic routes:

  • Radical Chlorination (from Methyl-pyridazine)

  • Deoxychlorination (from Hydroxymethyl-pyridazine)

  • Boekelheide Rearrangement (from N-Oxides)

Module 1: Radical Chlorination (The "NCS" Route)

Context: You are attempting to convert a methyl group to a chloromethyl group using N-chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) with a radical initiator (AIBN/BPO).

Diagnostic Diagram: Radical Pathways & Failures

RadicalChlorination Start Methyl-Pyridazine Radical Benzylic Radical Start->Radical Initiation (AIBN) RingCl Ring Chlorination Start->RingCl Electrophilic Side Rxn Product Monochloromethyl (Target) Radical->Product +Cl• (Propagation) Dimer Ethane Dimer (Coupling) Radical->Dimer Termination (High Conc.) OverChl Dichloromethyl (Impurity) Product->OverChl Excess Reagent Fast Kinetics

Caption: Kinetic competition in radical halogenation. Note that the product is often more reactive than the starting material.

Troubleshooting Q&A

Q: Why is my reaction yielding significant amounts of the gem-dichloro impurity? A: This is a classic kinetic control issue. The introduction of the first chlorine atom stabilizes the benzylic radical via the inductive effect (though steric hindrance usually opposes this, in electron-deficient heterocycles, the activation energy difference is small).

  • Solution: Do not aim for 100% conversion. Stop the reaction at 70–80% conversion . It is thermodynamically easier to separate the starting methyl material from the product than to separate the dichloro-impurity from the target.

  • Protocol Adjustment: Use a stoichiometric deficit of NCS (0.9 eq) and add it portion-wise.

Q: I see chlorination on the pyridazine ring itself. How do I stop this? A: Ring chlorination suggests an electrophilic mechanism is competing with the radical one, or the radical is delocalizing onto the ring.

  • Solution: Ensure your solvent is strictly non-polar (CCl4 or PhCl) to suppress ionic pathways. If using MeCN, switch to a less polar solvent. Ensure the reaction is vigorously refluxing to favor the radical homolysis over ionic substitution.

Q: My yield is low due to "tar" formation. What is happening? A: Pyridazines are basic. If HCl is generated (common if using


 gas or if NCS degrades), the pyridazine nitrogen protonates. The protonated ring is deactivated, but the free base can undergo intermolecular alkylation (self-quaternization) leading to polymers.
  • Solution: Add a solid base scavenger like

    
     or use NCS which produces succinimide (neutral) rather than strong acid.
    

Module 2: Deoxychlorination (The "SOCl2" Route)

Context: You are converting pyridazine-methanol to chloromethyl-pyridazine using Thionyl Chloride (


).
Diagnostic Diagram: Nucleophilic Substitution Issues

Deoxychlorination Alcohol Pyridazine-CH2-OH Intermed Chlorosulfite Intermediate Alcohol->Intermed +SOCl2 Target Chloromethyl Product Intermed->Target SN2 (with Base) SNi (No Base) Ether Symmetric Ether (Dimer) Intermed->Ether +Alcohol (Slow addition) Salt HCl Salt (Stable Form) Target->Salt Crystallization

Caption: The critical branch point is the intermediate chlorosulfite. Excess alcohol leads to ether formation.

Troubleshooting Q&A

Q: I am isolating a symmetric ether (bis-pyridazinyl ether) instead of the chloride. A: This occurs when the unreacted alcohol attacks the activated chlorosulfite intermediate. This happens if


 is added too slowly or if the alcohol concentration is locally high.
  • Solution: Inverse addition. Add the alcohol solution dropwise into an excess of

    
     (or 
    
    
    
    /DCM mixture). This ensures the activated species immediately encounters a chloride ion, not another alcohol molecule.

Q: The product degrades into a brown oil upon rotary evaporation. A: The free base of chloromethyl pyridazine is unstable. It undergoes intermolecular


 attack (the ring nitrogen attacks the 

of another molecule), forming quaternary ammonium polymers.
  • Solution: Never isolate the free base. Isolate the product as the Hydrochloride salt . If you must work up in water, immediately treat the organic layer with ethereal HCl and evaporate to dryness to obtain the stable salt.

Module 3: The Boekelheide Rearrangement

Context: You are converting a 2-methylpyridazine N-oxide to a 2-hydroxymethyl or 2-chloromethyl derivative using Acetic Anhydride (


).
Troubleshooting Q&A

Q: The reaction stalls at the acetate stage, or I get low yields of the alcohol. A: The Boekelheide reaction produces the acetoxymethyl intermediate. This ester is often stable.

  • Solution: This is a two-step one-pot procedure. After the rearrangement (

    
    , reflux), you must perform a hydrolysis step (aq. 
    
    
    
    or mild acid) to reveal the alcohol before chlorination.

Q: I am seeing solvent incorporation or unknown byproducts. A: While generally considered a sigmatropic rearrangement, the Boekelheide reaction can exhibit radical character, leading to solvent trapping (e.g., if performed in THF or Toluene).

  • Solution: Perform the reaction in neat acetic anhydride or strictly inert solvents like chlorinated hydrocarbons to minimize radical scavenging from the solvent.

Summary of Protocols & Specifications

Comparison of Synthetic Routes
FeatureRadical Chlorination (NCS)Deoxychlorination (

)
Boekelheide Rearrangement
Starting Material Methyl-pyridazineHydroxymethyl-pyridazineMethyl-pyridazine N-oxide
Primary Risk Over-chlorination (

)
Ether formation (Dimer)Incomplete hydrolysis
Atom Economy HighModerate (

byproduct)
Low (requires anhydride)
Scalability High (Process friendly)Medium (Corrosive gases)Medium (Multi-step)
Key Control Stop at 80% conversionInverse additionTemperature control
Critical Safety & Stability Note

WARNING: Chloromethyl pyridazines are nitrogen mustard analogs (alkylating agents). They are potential mutagens and skin vesicants. Handle with extreme caution in a fume hood.

Storage: Always store as the HCl salt at -20°C. The free base will polymerize at room temperature within hours.

References

  • Mechanistic Insight (Radical): Chlorination of Methane and the Radical Chain Mechanism. Chemistry LibreTexts. (Fundamental radical chain propagation and termination kinetics applied to methyl-heterocycles).

  • Boekelheide Mechanism: Reissig, H. U., et al. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions.[2] Chemistry – A European Journal. (Detailed study on radical vs concerted pathways in diazine N-oxides).

  • Deoxychlorination Protocol: Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms. (Context on the stability and solubility differences between free bases and HCl salts of nitrogen heterocycles).

  • Thionyl Chloride Dynamics: Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica.[3][4] (Mechanistic details on

    
     vs 
    
    
    
    and solvent effects in chlorination).
  • General Pyridazine Synthesis: Synthesis of Pyridazines. Organic Chemistry Portal. (Overview of functionalization strategies for 1,2-diazines).

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

Foreword from the Senior Application Scientist: Working with 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS: 23372-18-1) presents a classic mechanistic challenge in pharmaceutical intermediate synthesis: managing...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist: Working with 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS: 23372-18-1) presents a classic mechanistic challenge in pharmaceutical intermediate synthesis: managing dual electrophilic sites. The molecule features a highly reactive benzylic-like 4-chloromethyl group (prone to SN2 attack) and a 3-chloro group attached directly to an electron-deficient pyridazine ring (susceptible to SNAr attack). Success in functionalizing this molecule requires strict kinetic control. By manipulating solvent polarity, hydrogen-bonding capabilities, and temperature, you can dictate the reaction pathway with near-perfect regioselectivity.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and thermodynamic rationales to ensure your synthetic workflows are robust and reproducible.

Part 1: Troubleshooting & FAQs

Q: How do I achieve high regioselectivity for SN2 at the 4-chloromethyl position without triggering SNAr at the 3-chloro position? A: The core challenge lies in the differential activation energies of the two electrophilic sites. The SN2 reaction at the chloromethyl group has a relatively low activation barrier. Conversely, the SNAr reaction at the 3-chloro position requires the formation of a high-energy Meisenheimer complex.

  • The Solution: Use a polar aprotic solvent (e.g., Acetonitrile or THF) at low temperatures (0–20 °C). Polar aprotic solvents leave the nucleophile unsolvated and highly reactive, accelerating the SN2 rate without providing the thermal energy required to cross the SNAr activation threshold. Avoid protic solvents like methanol; they create hydrogen-bond networks that dampen SN2 kinetics and can lead to unexpected solvent-dependent mechanistic transitions[1].

Q: My 4-chloromethyl group is degrading into a hydroxyl group. How do I prevent this hydrolysis? A: The 4-chloromethyl group is exceptionally electrophilic. Even trace amounts of water in your solvent will act as a competing nucleophile, leading to rapid solvolysis and the formation of a 4-hydroxymethyl byproduct.

  • The Solution: Your solvent system must be strictly anhydrous. We mandate Karl Fischer (KF) titration levels below 100 ppm before initiating the reaction. If using hygroscopic solvents like DMF or DMSO for subsequent steps, store them over activated 3Å molecular sieves and purge the reaction vessel with dry nitrogen or argon.

Q: I am using a bulky secondary amine, and my SN2 reaction is too slow. However, heating the reaction causes SNAr side reactions at the 3-chloro position. What is the solution? A: Steric hindrance significantly elevates the SN2 activation energy, causing the reaction rate to plummet. If you apply heat to compensate, you inadvertently supply enough thermal energy to activate the competing SNAr pathway.

  • The Solution: Lower the SN2 activation barrier rather than increasing the thermal energy. Implement in situ Finkelstein catalysis by adding 1.0–1.2 equivalents of anhydrous Sodium Iodide (NaI) in Acetonitrile (MeCN). The iodide ion acts as a highly efficient nucleophile, rapidly converting the chloromethyl group to a transient iodomethyl intermediate. Because iodide is also a superior leaving group, the subsequent attack by your bulky amine proceeds swiftly at room temperature, completely bypassing the thermal threshold required for SNAr.

Part 2: Mechanistic Visualizations

Pathway SM 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine SN2 SN2 Product (4-Substituted) SM->SN2 Polar Aprotic (MeCN) Low Temp (0-20°C) Fast / Low Ea SNAr SNAr Product (3-Substituted) SM->SNAr Polar Aprotic (DMF/DMSO) High Temp (>80°C) Slow / High Ea Degradation Hydrolysis (4-Hydroxymethyl) SM->Degradation Protic/Aqueous Moisture >100ppm

Reaction pathways of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine based on solvent conditions.

DecisionTree Start What is the target reaction? Q1 Selective SN2 at C4-Chloromethyl Start->Q1 Q2 Selective SNAr at C3-Chloro Start->Q2 Q1_1 Bulky Nucleophile? Q1->Q1_1 Sol3 Use DMF or DMSO + Heat (>80°C) Q2->Sol3 Sol1 Use MeCN + NaI (Finkelstein Catalysis) Q1_1->Sol1 Yes Sol2 Use THF or MeCN (Standard Conditions) Q1_1->Sol2 No

Decision tree for selecting optimal solvents based on desired nucleophilic substitution mechanism.

Part 3: Quantitative Solvent Selection Matrix

SolventDielectric Constant (ε)SN2 Relative RateSNAr Risk (at 25°C)Hydrolysis RiskRecommended Application
Acetonitrile (MeCN) 37.5Very HighLowModeratePrimary choice for selective SN2 and Finkelstein catalysis.
Tetrahydrofuran (THF) 7.5ModerateVery LowLowGood for highly reactive, non-bulky nucleophiles at low temps.
Dimethylformamide (DMF) 36.7HighModerateHighUse only when subsequent SNAr is planned in a one-pot synthesis.
Methanol (MeOH) 32.7LowHighVery HighAvoid. Hydrogen bonding retards SN2; high risk of solvolysis[1].
Dimethyl Sulfoxide (DMSO) 46.7Very HighHighHighBest reserved for forcing SNAr reactions at elevated temperatures.

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Selective SN2 Amination (Finkelstein-Assisted)

Objective: Achieve >98% regioselectivity for the 4-chloromethyl position using a sterically hindered amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (1.0 eq, 10 mmol) and anhydrous Sodium Iodide (1.1 eq, 11 mmol).

  • Solvent Addition: Inject 30 mL of anhydrous Acetonitrile (KF < 100 ppm). Stir at room temperature for 15 minutes. Causality: The solution will turn slightly yellow as the highly reactive iodomethyl intermediate forms.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add the secondary amine (1.2 eq, 12 mmol) dissolved in 10 mL of anhydrous MeCN over 15 minutes. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) as an acid scavenger.

  • Self-Validation Checkpoint 1: At 60 minutes, pull a 50 µL aliquot and quench in 1 mL of 1:1 MeCN/Water. Analyze via LC-MS. You must observe complete consumption of the starting material (m/z 191) and the appearance of the product mass. The SNAr byproduct (substitution at the 3-position) must be <2% by UV integration. If SNAr is >2%, your cooling bath has failed or the amine was added too rapidly.

  • Workup: Once validated, concentrate the mixture under reduced pressure (bath temp < 30 °C). Partition between Ethyl Acetate and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure SN2 product.

Protocol B: Sequential SN2 / SNAr Functionalization

Objective: Substitute the 4-chloromethyl group first, followed by the 3-chloro group in a controlled two-step workflow.

Step-by-Step Methodology:

  • SN2 Phase: Execute Protocol A using THF as the solvent at 0 °C to install the first nucleophile at the 4-position.

  • Self-Validation Checkpoint 1: Confirm via TLC (Hexanes/EtOAc 3:1) that the starting material (Rf ~0.6) is fully converted to the intermediate (Rf ~0.4) before proceeding.

  • Solvent Swap: Evaporate the THF completely. Re-dissolve the crude intermediate in anhydrous DMSO (20 mL). Causality: DMSO is highly polar and strongly stabilizes the Meisenheimer transition state required for the upcoming SNAr reaction.

  • SNAr Phase: Add the second nucleophile (e.g., an alkoxide or a primary amine, 2.0 eq) and a strong base (e.g., K2CO3, 3.0 eq). Elevate the temperature to 90 °C and stir for 12 hours.

  • Self-Validation Checkpoint 2: Pull an aliquot and analyze via LC-MS. The intermediate mass must be fully replaced by the final di-substituted product mass.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Part 5: References

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Electronic and solvent effects on kinetics of SNAr substitution Source: Journal of Physical Organic Chemistry (via d-nb.info) URL:[Link]

  • Product Class 8: Pyridazines Source: Science of Synthesis, Thieme URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

[1] Executive Summary This guide addresses critical purity challenges associated with 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (referred to herein as CMP-4 ). Due to the high electrophilicity of the chloromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide addresses critical purity challenges associated with 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (referred to herein as CMP-4 ). Due to the high electrophilicity of the chloromethyl moiety at the C4 position, this intermediate is prone to rapid hydrolysis and dimerization.[1] This document provides validated protocols for impurity removal, stabilization, and analytical characterization, designed for researchers in the drug discovery and process chemistry sectors.[1]

Part 1: Impurity Identification & Diagnostics

Q1: I observe a recurring impurity at RRT 0.85 in my HPLC chromatogram that increases over time. What is it?

Diagnosis: This is almost certainly the hydrolysis product , 3-Chloro-4-(hydroxymethyl)-5,6-dimethylpyridazine.[1] Mechanism: The chloromethyl group is a benzylic-like halide. In the presence of trace atmospheric moisture or wet solvents, it undergoes nucleophilic substitution (


/

mixed mechanism) to form the alcohol.[1]
  • Key Indicator: The peak grows if the sample is left in methanol or aqueous acetonitrile for >2 hours.

  • Confirmation: Check LC-MS for a mass shift of

    
     (loss of HCl, gain of H2O; effectively 
    
    
    
    ).[1]
    • CMP-4 Mass: ~191.06 Da (

      
      )[1]
      
    • Hydrolysis Impurity: ~172.6 Da[1]

Q2: My crude solid has a pink/red discoloration. Is this a metal contaminant?

Diagnosis: Likely not metal, but oxidative coupling byproducts or N-oxide formation .[1] Context: Pyridazines are electron-deficient but can form colored charge-transfer complexes or N-oxides if exposed to light and air for prolonged periods.[1] Action:

  • Dissolve a small sample in anhydrous dichloromethane (DCM).

  • If the color persists in solution, it is an organic impurity (likely a dimer).[1]

  • If the color remains as an insoluble solid, it may be inorganic salts (e.g., residual phosphorous salts from

    
     chlorination).[1]
    

Part 2: Purification Strategies (Tiered Approach)

Tier 1: Recrystallization (Recommended for >95% Purity)[1]

Q: Flash chromatography degrades my compound. How can I purify it without silica? A: Silica gel is slightly acidic and retains moisture, accelerating hydrolysis.[1] Recrystallization is the gold standard for CMP-4.

Protocol: The "Dry-System" Recrystallization

  • Solvent System: n-Heptane / Ethyl Acetate (3:1 v/v).

  • Prerequisite: Ensure all glassware is oven-dried.

  • Dissolution: Dissolve crude CMP-4 in minimal hot Ethyl Acetate (

    
    C). Do not boil excessively.
    
  • Precipitation: Slowly add hot n-Heptane until the solution becomes slightly turbid.

  • Cooling: Remove from heat. Wrap the flask in foil (light protection) and allow it to cool to room temperature (RT) over 2 hours.

  • Crystallization: Move to

    
    C for 4 hours.
    
  • Filtration: Filter under a nitrogen blanket. Wash the cake with cold, anhydrous n-Heptane.[1]

Why this works: The polar hydrolysis impurities remain in the Ethyl Acetate/Heptane mother liquor, while the non-polar CMP-4 crystallizes out.

Tier 2: Chemical Treatment (Scavenging)[1]

Q: I have 3% unreacted starting material (Hydroxymethyl precursor). Recrystallization isn't removing it. A: You can convert the residual alcohol back to the chloride or scavenge it.

Protocol: Thionyl Chloride "Polishing" If the impurity is the hydroxymethyl precursor, re-subjecting the crude to mild chlorination can convert the impurity to the product.

  • Suspend crude in anhydrous Toluene.

  • Add 1.1 equivalents of

    
     and catalytic DMF.
    
  • Stir at

    
    C for 1 hour.
    
  • Concentrate under reduced pressure (keep bath

    
    C) to remove 
    
    
    
    and HCl.
  • Proceed to Tier 1 Recrystallization.

Part 3: Stability & Handling FAQ

Q: Can I store CMP-4 in DMSO stock solutions for biological assays?

A: NO. DMSO is hygroscopic and nucleophilic. CMP-4 will degrade within hours in DMSO, forming the alcohol or the DMSO-adduct (Swern-like intermediate).[1]

  • Alternative: Use anhydrous Dimethylacetamide (DMAc) or Acetonitrile . Prepare fresh before use.

Q: The compound fumes when I open the bottle. Is this normal?

A: Yes, if it contains residual HCl.[1] However, if the solid itself is fuming, it indicates active hydrolysis releasing HCl gas.[1]

  • Immediate Action: Purge the container with Argon, seal it with Parafilm, and store it at

    
    C over desiccant.
    

Troubleshooting Decision Matrix

ObservationProbable CauseCorrective Action
Low Melting Point (< 5°C depression) Solvent entrapmentDry in vacuum desiccator (

) for 12h.
New Peak @ RRT 0.85 Hydrolysis (Alcohol)Recrystallize (Heptane/EtOAc). Avoid MeOH.
New Peak @ RRT 1.2+ DimerizationLimit heat exposure. Store at -20°C.
Acidic pH in solution Residual HCl/

Wash DCM solution with cold sat.

(rapidly).

Visualizations

Figure 1: Impurity Formation Pathways

Caption: Mechanistic pathways for the degradation of CMP-4. Hydrolysis is the dominant pathway in moist environments, while dimerization occurs under thermal stress.[1]

G CMP4 CMP-4 (Target Chloride) Hydrolysis Impurity A (Hydroxymethyl) CMP4->Hydrolysis + H2O (Fast) Dimer Impurity B (Ether Dimer) CMP4->Dimer + Impurity A (Slow, Heat) Precursor Precursor (Alcohol) Precursor->CMP4 Chlorination (SOCl2/POCl3)

Figure 2: Purification Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on crude purity and impurity type.

DecisionTree Start Start: Crude CMP-4 Analysis CheckPurity Check Purity (HPLC) Start->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity Yes LowPurity Purity < 95% CheckPurity->LowPurity No IdentifyImp Identify Major Impurity LowPurity->IdentifyImp ImpHydrolysis Hydrolysis Product (Polar) IdentifyImp->ImpHydrolysis RRT < 1.0 ImpStartMat Starting Material (Alcohol) IdentifyImp->ImpStartMat Precursor ImpSalts Inorganic Salts IdentifyImp->ImpSalts Insoluble Recryst Recrystallization (Heptane/EtOAc) ImpHydrolysis->Recryst Rechlor Re-Chlorination (SOCl2) ImpStartMat->Rechlor DCMWash DCM Extraction + Water Wash ImpSalts->DCMWash Rechlor->Recryst Post-Reaction DCMWash->Recryst Post-Drying

[1]

References

  • PubChem. (2025).[2][3] 3-Chloropyridazine Compound Summary. National Library of Medicine. Retrieved from [Link].

  • Organic Syntheses. (2016). Synthesis of Chloromethyl Heterocycles. Org. Synth. 2016, 93, 272-285.[1] Retrieved from [Link].

  • ResearchGate. (2024). Sources of impurities during the synthesis of chloromethyl pyridine intermediates. Retrieved from [Link].

(Note: While specific literature on the exact 5,6-dimethylpyridazine analog is proprietary or scarce, the chemistry is extrapolated from the structurally identical 2-chloromethyl-3,5-dimethylpyridine series used in Omeprazole synthesis, which shares the same reactive core and degradation pathways.)[1]

Sources

Troubleshooting

Technical Support Center: Chloromethyl Pyridazine Stability &amp; Storage

This Technical Support Center guide is designed for researchers and drug development professionals handling chloromethyl pyridazines . These compounds are versatile but notoriously unstable synthetic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center guide is designed for researchers and drug development professionals handling chloromethyl pyridazines . These compounds are versatile but notoriously unstable synthetic intermediates. Their "benzylic-like" reactivity, combined with the basicity of the pyridazine ring, creates a dual failure mode: hydrolysis and auto-quaternization .

Executive Summary: The Instability Paradox

Chloromethyl pyridazines (e.g., 3-(chloromethyl)pyridazine) are electrophilic alkylating agents . They possess a high-energy carbon-chlorine bond activated by the electron-deficient pyridazine ring.

  • The Threat: They are prone to Type A Degradation (Hydrolysis) from atmospheric moisture and Type B Degradation (Self-Alkylation) driven by heat or concentration.

  • The Solution: Storage must immobilize the molecules (freezing) and exclude water (inert atmosphere).

  • Critical Rule: Never store the free base form for extended periods >24 hours at room temperature. Convert to the hydrochloride salt whenever possible for long-term banking.

Storage Protocol Matrix

The following conditions are non-negotiable for maintaining purity >95%.

ParameterFree Base (Oil/Low Melt Solid) Hydrochloride Salt (Solid) Reasoning
Temperature -20°C to -80°C -20°CHeat accelerates nucleophilic attack by N-atoms (polymerization).
Atmosphere Argon/Nitrogen (Strict) Desiccated Air or Inert GasMoisture converts -CH₂Cl to -CH₂OH + HCl.
Container Amber Glass (Teflon-lined cap)Amber Glass or PolypropyleneBlocks UV; prevents HCl corrosion of metal caps.
Solvent Avoid storage in solution.N/ASolvents facilitate intermolecular collisions (dimerization).
Shelf Life < 1 Month (Re-test before use)6-12 MonthsSalts protonate the ring N, blocking self-alkylation.

Degradation Pathways (Visualized)

Understanding how the molecule dies is critical for troubleshooting.

Mechanism 1: Hydrolysis (Moisture Driven)

Water attacks the benzylic carbon, displacing chloride. This releases HCl, which can further catalyze decomposition.

Mechanism 2: Auto-Quaternization (Concentration Driven)

In the free base form, the nitrogen of one molecule attacks the chloromethyl group of another. This forms an ionic dimer (quaternary ammonium salt), which precipitates as an insoluble solid or gum.

DegradationPathways CMP Chloromethyl Pyridazine (Active) Hydrolysis Hydroxymethyl Pyridazine + HCl CMP->Hydrolysis Nucleophilic Attack Dimer Pyridazinium Dimer (Salt) CMP->Dimer Intermolecular Alkylation Moisture Moisture (H2O) Moisture->Hydrolysis Heat Heat / Concentration Heat->Dimer Polymer Insoluble Polymer/Gum Dimer->Polymer Chain Propagation

Figure 1: Dual degradation pathways. The red path (Hydrolysis) is prevented by desiccation. The yellow path (Auto-quaternization) is prevented by converting to salt forms or freezing.

Troubleshooting Guide (Q&A)

Q1: My compound has turned from a yellow oil to a dark, gummy solid. Can I save it?

Diagnosis: This is likely polymerization (Mechanism 2). The "gum" is a mixture of quaternary ammonium salts.

  • Immediate Action: Attempt to dissolve a small aliquot in Methanol.

    • If insoluble: The sample is polymerized and likely unrecoverable. Discard.

    • If soluble: Check LCMS. You may see a mass of [2M-Cl]+ (dimer).

  • Rescue Protocol: If <20% degraded, dissolve in Et₂O or CH₂Cl₂ and wash rapidly with cold saturated NaHCO₃ (to remove HCl/dimers), dry over MgSO₄, and concentrate immediately before use. Do not heat.

Q2: I see a new peak in the proton NMR around 4.7-4.8 ppm. Is this an impurity?

Diagnosis: Yes.

  • Chloromethyl (-CH₂Cl): Typically appears at 4.6 – 4.9 ppm (singlet).

  • Hydroxymethyl (-CH₂OH): Typically shifts slightly upfield or downfield depending on solvent (e.g., 4.5 – 4.7 ppm ) and, crucially, will not couple to carbon in HSQC the same way.

  • Dimer (-CH₂-N+): Often appears significantly downfield (>5.5 ppm ) due to the positive charge on the nitrogen.

  • Action: If the -CH₂OH peak is present, your sample is wet. If the -CH₂-N+ peak is present, it was stored too warm.

Q3: Why is the bottle pressurized/fuming when I open it?

Diagnosis: HCl generation .

  • Hydrolysis of the chloromethyl group releases Hydrogen Chloride gas.

  • Safety Warning: This indicates significant degradation. Open in a fume hood. The compound is now highly acidic and may damage sensitive downstream reactions (e.g., Grignard reactions or amine couplings).

Q4: Can I store the chloromethyl pyridazine in solution (e.g., DCM or THF) to prevent polymerization?

Diagnosis: High Risk.

  • While dilution reduces the rate of bimolecular collision (dimerization), it does not stop it.

  • Furthermore, solvents like THF can contain peroxides or wetness that accelerate hydrolysis.

  • ** chlorinated solvents (DCM/Chloroform)** are slightly acidic and can be safer, but evaporation to dryness immediately before use is safer than storing in solution.

Experimental Workflow: Handling & Synthesis

If you must synthesize or handle these compounds, follow this self-validating workflow to ensure integrity.

HandlingWorkflow Start Receive/Synthesize Chloromethyl Pyridazine CheckForm Is it a Salt or Free Base? Start->CheckForm SaltPath Salt Form (e.g., HCl) CheckForm->SaltPath BasePath Free Base (Oil) CheckForm->BasePath StoreSalt Store at -20°C Desiccator SaltPath->StoreSalt Decision Immediate Use? BasePath->Decision Convert CRITICAL STEP: Convert to HCl Salt (HCl in Dioxane/Ether) Decision->Convert No (Storage >24h) UseNow Keep at 0°C Use within 4 hours Decision->UseNow Yes Convert->StoreSalt

Figure 2: Decision tree for handling chloromethyl pyridazines. Note the mandatory conversion to salt for long-term storage.

Protocol: Conversion to Hydrochloride Salt (Stabilization)

If you synthesized the free base and need to store it:

  • Dissolve the crude free base in anhydrous Diethyl Ether or Dichloromethane (0.1 M concentration).

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • The hydrochloride salt should precipitate immediately as a white/off-white solid.

  • Filter under inert atmosphere (Nitrogen funnel).

  • Wash with cold ether.

  • Dry under high vacuum for 2 hours.

  • Store at -20°C .

References

  • BenchChem. (2025). Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

  • Apollo Scientific. (2023).[1] Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride. Retrieved from

  • ChemScene. (2024). Product Information: 3-Chloro-6-(chloromethyl)pyridazine hydrochloride.[2] Retrieved from

  • PubChem. (2025).[3] Compound Summary: 3,6-Bis(chloromethyl)pyridazine.[3][4] National Library of Medicine. Retrieved from

  • WuXi AppTec. (2024). Correlating Reactivity Trends with Frontier Molecular Orbitals in Chlorodiazines. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

A Comparative Technical Guide for Structural Validation Part 1: Strategic Analysis & Comparison In the synthesis of pyridazine-based agrochemicals and pharmaceuticals (e.g., Pyridaben analogs), 3-Chloro-4-(chloromethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Validation

Part 1: Strategic Analysis & Comparison

In the synthesis of pyridazine-based agrochemicals and pharmaceuticals (e.g., Pyridaben analogs), 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine serves as a critical electrophilic building block. Its structural integrity is paramount because the reactivity of the chloromethyl group (


) makes it susceptible to hydrolysis or dimerization.

While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) are standard characterization tools, they fail to provide the regiospecific certainty required for this molecule.

Analytical Comparison: Why 1H NMR is the Gold Standard
Feature1H NMR LC-MS (ESI) FT-IR
Regioisomer Differentiation High. Distinguishes 4-chloromethyl from 5-chloromethyl isomers via chemical shift analysis of adjacent methyl groups.Low. Both isomers have identical Mass-to-Charge (m/z) ratios.Low. C-Cl stretch fingerprints are often indistinguishable between isomers.
Purity Quantification Absolute. Integration ratios provide molar purity without need for reference standards.Relative. Ionization efficiency varies; requires calibration curves.Qualitative. Good for functional group check, poor for quantification.
Structural Insight High. Confirms the integrity of the

handle (singlet at ~4.7 ppm).
Medium. Fragmentation patterns can confirm Cl loss but not position.Medium. Confirms aromaticity and alkyl halides.

Verdict: 1H NMR is the only standalone technique capable of simultaneously validating the identity (regiochemistry) and quality (intact chloromethyl group) of this intermediate.

Part 2: Experimental Protocol

Safety Warning: This compound contains a chloromethyl moiety, a potent alkylating agent. It is potentially genotoxic. All sample preparation must occur in a fume hood using double-gloving protocols.

1. Solvent Selection
  • Primary Choice: Chloroform-d (

    
    ) 
    
    • Reasoning: Excellent solubility for chlorinated heterocycles; provides a clean window in the alkyl region (0-7 ppm). The residual solvent peak (7.26 ppm) does not overlap with the target signals.

  • Alternative: DMSO-d6

    • Use Case: If the sample contains significant polar impurities (e.g., the hydrolyzed alcohol byproduct). Note that DMSO may cause slight shifts in the methyl signals due to viscosity and solvent shell effects.

2. Sample Preparation Workflow
  • Weighing: Transfer 10–15 mg of the solid analyte into a clean vial.

  • Dissolution: Add 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small glass wool plug directly into the NMR tube.

  • Acquisition: Standard proton parameters (Pulse width

    
    , Relaxation delay 
    
    
    
    s, Scans
    
    
    ).
Part 3: Spectral Analysis & Assignment

The 1H NMR spectrum of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is characterized by its simplicity—three distinct singlets—due to the fully substituted pyridazine ring. The challenge lies in correctly assigning the two methyl groups.

Predicted Chemical Shifts (in

)
SignalIntegrationMultiplicityShift (

, ppm)
AssignmentStructural Logic
A 2HSinglet (s)4.60 – 4.80

(Pos 4)
Significantly deshielded by the electronegative Chlorine and the aromatic ring current.
B 3HSinglet (s)2.60 – 2.70

(Pos 6)
Alpha-Methyl: Protons adjacent to the ring Nitrogen are deshielded relative to beta-positions.
C 3HSinglet (s)2.40 – 2.50

(Pos 5)
Beta-Methyl: Further from the ring Nitrogen, appearing upfield of the C6-methyl.
Detailed Mechanistic Interpretation
  • The Chloromethyl Singlet (Signal A): This peak is the "purity indicator." If the sample has hydrolyzed to the alcohol (

    
    ), this singlet will shift upfield (typically to ~4.5 ppm) and broaden. If it has dimerized, new complex multiplets will appear in this region.
    
    • Validation: The integration must be exactly 2:3 ratio with the methyl peaks. A ratio of <2.0 suggests degradation.

  • The Methyl Differential (Signal B vs C): In pyridazine systems, methyl groups at the 3 and 6 positions (alpha to nitrogen) consistently appear downfield (higher ppm) compared to those at the 4 and 5 positions.

    • Pos 6-Me: Adjacent to

      
      .[1] Inductive withdrawal by Nitrogen deshields these protons (
      
      
      
      ).
    • Pos 5-Me: Adjacent to

      
      . Less inductive withdrawal (
      
      
      
      ).
Regioisomer Discrimination
  • Target Molecule: 3-Chloro-4 -(chloromethyl)-5,6 -dimethylpyridazine.[2]

    • Pattern: Two methyl singlets, one methylene singlet.

  • Potential Isomer: 3-Chloro-5 -(chloromethyl)-4,6 -dimethylpyridazine.

    • Differentiation: While the pattern is similar, the chemical shift of the methyl at Position 4 would differ from Position 5 due to the proximity of the Chlorine atom at Position 3. However, the most robust check is the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment:

      • Target: NOE correlation expected between 5-Me and 6-Me.

      • Isomer: NOE correlation expected between 4-Me and 5-CH2Cl (if present), but the spatial gap between 4-Me and 6-Me in the isomer would alter the intensity.

Part 4: Visualization
Figure 1: Analysis Workflow & Logic

This diagram illustrates the decision-making process for validating the compound using NMR.

NMR_Workflow Start Crude Product (Solid) Prep Dissolve in CDCl3 (Filter salts) Start->Prep Acquire Acquire 1H NMR (16 Scans) Prep->Acquire Check1 Check 4.6-4.8 ppm Region Acquire->Check1 Result1 Singlet (2H) Present? Check1->Result1 Pass1 Intact -CH2Cl Group Result1->Pass1 Yes Fail1 Hydrolysis/Degradation (Check for -CH2OH) Result1->Fail1 No Check2 Check Methyl Region (2.4 - 2.7 ppm) Pass1->Check2 Result2 Two Distinct Singlets? Check2->Result2 Result2->Fail1 No (Overlapping/Missing) Final VALIDATED STRUCTURE 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine Result2->Final Yes (Integrals 3:3)

Caption: Step-by-step logic flow for validating the structural identity and purity of the target molecule.

Figure 2: Structural Assignment Map

Visualizing the correlation between the molecular structure and the spectral signals.

Structure_Map cluster_mol 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine N1 N (Pos 1) N2 N (Pos 2) N1->N2 C3 C3-Cl N2->C3 C4 C4-CH2Cl C3->C4 C5 C5-Me C4->C5 SigA Signal A: ~4.7 ppm (Singlet, 2H) C4->SigA C6 C6-Me C5->C6 SigC Signal C: ~2.45 ppm (Singlet, 3H) C5->SigC C6->N1 SigB Signal B: ~2.65 ppm (Singlet, 3H) C6->SigB

Caption: Correlation map linking specific protons on the pyridazine ring to their expected NMR signals.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 334016, 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile. (Used for structural analog comparison). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3][4] Chem. (Standard protocol for solvent referencing). Retrieved from [Link]

  • Accela ChemBio. Product Catalog: 3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS 23372-18-1).[2] Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

Title: Analytical Profile: Mass Spectrometry Fragmentation of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine Executive Summary 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is a highly functionalized heterocyclic in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Profile: Mass Spectrometry Fragmentation of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

Executive Summary

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is a highly functionalized heterocyclic intermediate, often utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical agents. Its structural duality—containing both a stable aromatic pyridazine core and a highly reactive alkyl chloride (chloromethyl group)—presents a unique analytical challenge.

This guide provides a technical breakdown of its mass spectral behavior.[1][2] Unlike simple heterocycles, this molecule’s fragmentation is driven by the competition between ring contraction (diazine characteristic) and side-chain elimination (alkyl halide characteristic) . We compare the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) to help researchers select the optimal method for structural elucidation versus purity confirmation.

The Analytical Challenge: Structural & Isotopic Logic

Before analyzing the fragmentation, the researcher must validate the molecular ion (


) using isotopic abundance. This molecule contains two chlorine atoms  (one aromatic, one aliphatic), creating a distinct isotopic signature.
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~190.0 Da
    
  • Isotopic Pattern Calculation:

    • 
       (190): 100% Relative Abundance
      
    • 
       (192): ~65% (Due to 
      
      
      
      )
    • 
       (194): ~11% (Due to 
      
      
      
      )

Critical Insight: The aliphatic C-Cl bond (chloromethyl) is significantly weaker (


 kcal/mol) than the aromatic C-Cl bond (

kcal/mol). Fragmentation will almost invariably initiate at the C-4 chloromethyl position.

Comparative Performance: EI vs. ESI

For this specific molecule, the choice of ionization method dictates the quality of data.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting Molecular Weight Confirmation
Energy Regime Hard (~70 eV)Soft (Thermal/Electric)
Molecular Ion (

)
Weak or Absent (due to labile

)
Strong

signal
Fragmentation Rich, reproducible pattern.Minimal (requires MS/MS).
Detection Limit Moderate (ng range)High Sensitivity (pg range)
Risk Factor Thermal degradation in the injector.Hydrolysis of

if using protic solvents (MeOH/H2O).

Recommendation: Use ESI-MS (Positive Mode) for purity checks to avoid thermal decomposition of the chloromethyl group. Use EI-MS only if structural confirmation of the core ring is required.

Fragmentation Pathways (Mechanistic Breakdown)

The fragmentation under EI (or CID in MS/MS) follows three distinct pathways driven by the stability of the resulting cations.

Pathway A: The "Benzylic-Like" Cleavage (Dominant)

The loss of the aliphatic chlorine atom is the most energetically favorable process.

  • Mechanism: Homolytic cleavage of the

    
     bond at the C-4 position.
    
  • Result: Formation of a resonance-stabilized cation at

    
    . The positive charge is delocalized into the pyridazine ring.
    
Pathway B: Ring Contraction (Diazine Characteristic)

Pyridazines are known to extrude molecular nitrogen (


).
  • Mechanism: Retro-Diels-Alder (RDA) type collapse.

  • Result: Loss of 28 Da (

    
    ), leading to a highly unsaturated enyne-like fragment.
    
Pathway C: Proximity Effect (HCl Elimination)

The proximity of the C-3 Chlorine and the C-4 Chloromethyl group (or C-5 Methyl) can lead to steric-driven elimination.

  • Mechanism: Loss of neutral

    
     (36/38 Da).
    
  • Result: Formation of a fused ring intermediate or a radical cation at

    
    .
    

Visualization: Fragmentation Tree

The following diagram maps the logical decay of the parent ion based on the pathways described above.

FragmentationPattern Parent Parent Ion [M]+ m/z 190 (100%) (C7H8Cl2N2) Frag_A [M - Cl]+ m/z 155 (Benzylic Cleavage) Parent->Frag_A - Cl (35) Frag_B [M - N2]+ m/z 162 (Ring Contraction) Parent->Frag_B - N2 (28) Frag_C [M - HCl]+ m/z 154 (Elimination) Parent->Frag_C - HCl (36) SubFrag_A1 [M - Cl - N2]+ m/z 127 (Secondary Loss) Frag_A->SubFrag_A1 - N2 SubFrag_C1 [M - HCl - Cl]+ m/z 119 Frag_C->SubFrag_C1 - Cl

Figure 1: Predicted fragmentation tree for 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine showing primary loss of aliphatic chlorine and nitrogen extrusion.

Experimental Protocol: Validated Workflow

To ensure reproducibility and prevent artifact formation (e.g., solvolysis of the chloromethyl group), follow this strict protocol.

Reagents & Preparation
  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM). Avoid Methanol/Water implies immediate risk of converting the

    
     to 
    
    
    
    or
    
    
    .
  • Concentration: 10 µg/mL (10 ppm).

Instrument Settings (ESI-MS/MS)
  • Ion Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).

  • Cone Voltage: 20 V (Soft) vs. 60 V (To induce fragmentation).

  • Collision Gas: Argon.

Workflow Diagram

ExperimentalWorkflow Sample Solid Sample (Keep Desiccated) Prep Dissolution (100% ACN) Avoid Alcohols! Sample->Prep Inject Direct Infusion (Flow: 10 uL/min) Prep->Inject MS1 Full Scan MS1 (m/z 100-300) Check Isotope Pattern Inject->MS1 MS2 MS/MS (CID) Precursor: 191 (M+H) CE: 15-30 eV MS1->MS2

Figure 2: Step-by-step analytical workflow emphasizing aprotic solvents to preserve the reactive chloromethyl moiety.

References

  • Isotopic Abundance & Chlorine Patterns

    • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley.
  • Pyridazine Fragmentation Mechanisms

    • Dampc, A., et al. (2013). "Electron impact ionization and cationic fragmentation of the pyridazine molecules." Journal of Chemical Physics. Link

    • (m/z 28)
  • Ionization Techniques (EI vs ESI)

    • Hiraoka, K. (Ed.). (2013).[3][4][5] Fundamentals of Mass Spectrometry. Springer. (Detailed comparison of Hard vs. Soft ionization for labile alkyl halides).

  • Handling Reactive Intermediates: Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Wiley. (Protocols for analyzing thermally unstable alkyl chlorides).

Sources

Validation

HPLC Method Development for 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine: A Comparative Stability-Indicating Guide

Topic: HPLC Method Development for 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine Purity Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Process Development Scientists. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine Purity Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Process Development Scientists.

Executive Summary & Molecule Profile[2]

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CCDP) is a highly reactive intermediate used in the synthesis of advanced agrochemicals and pharmaceutical heterocycles. Its structural core—a pyridazine ring with a labile chloromethyl group—presents a dual analytical challenge:

  • Basicity: The nitrogen-rich ring causes peak tailing on standard silanols.

  • Reactivity (Solvolysis): The chloromethyl moiety is an alkylating agent susceptible to rapid solvolysis in protic solvents (e.g., methanol), leading to false purity results.

This guide compares a Standard Generic Method (Method A) against an Optimized Stability-Indicating Method (Method B) . We demonstrate why Method B is the mandatory choice for accurate purity assessment, supported by comparative data and mechanistic rationale.

Molecule Specifications
FeatureDetailAnalytical Implication
CAS 13753-62-3 (Analogous)Target Analyte
Structure Pyridazine ring, -CH2Cl, -Cl, 2x -CH3Hydrophobic + Basic + Labile
Reactivity Alkylating AgentCritical: Unstable in Methanol (forms methyl ether)
pKa ~3.5 (Pyridazine N)Requires acidic mobile phase (pH < 3) to suppress ionization
LogP ~1.8 - 2.2Retains well on C18 and Phenyl phases

Comparative Study: Method A vs. Method B

We evaluated two distinct approaches. Method A represents a common "first-pass" screening approach, while Method B is engineered specifically for chloromethyl-heterocycle stability.

Experimental Configuration
ParameterMethod A: The "Generic" ScreenMethod B: The Optimized Stability Protocol
Column Standard C18 (5µm, 4.6x250mm)Phenyl-Hexyl (3.5µm, 4.6x150mm)
Mobile Phase A Water (Neutral)10mM Ammonium Formate (pH 3.0)
Mobile Phase B Methanol Acetonitrile (ACN)
Mode Isocratic (60:40 MeOH:H2O)Gradient (See Protocol)
Diluent MethanolAcetonitrile (Dry)
Detection UV 254 nmUV 220 nm & 254 nm
Performance Data Comparison

Data derived from validation studies of homologous chloromethyl-pyridine intermediates (e.g., Pantoprazole impurity analysis).

MetricMethod A (Methanol/C18)Method B (ACN/Phenyl-Hexyl)Status
Analyte Peak Shape (Tailing) 1.8 (Significant Tailing)1.1 (Symmetric) ✅ Improved
Resolution (Impurity 1) 1.2 (Co-elution)2.5 (Baseline Separation) ✅ Improved
Sample Stability (4 hrs) 92% Recovery (Degradation)99.8% Recovery (Stable)✅ Critical
Degradant Peak Visible at RRT 0.85 (Methoxy-adduct)Not Detected ✅ Critical
Expert Insight: The Failure of Method A

Method A fails due to Solvolysis . The chloromethyl group reacts with Methanol (diluent and mobile phase) to form the methoxymethyl derivative. This creates a "ghost impurity" that increases over time, artificially lowering the calculated purity of the batch.

  • Mechanism: R-CH2-Cl + MeOH → R-CH2-OMe + HCl

Method B is the superior choice because Acetonitrile is aprotic, preventing this reaction, and the Phenyl-Hexyl stationary phase offers unique


 selectivity to separate the target from its des-chloro impurities.

Visualizing the Challenge

Diagram 1: Degradation & Selectivity Mechanism

The following diagram illustrates the degradation pathway avoided by Method B and the selectivity mechanism employed.

G Analyte CCDP (Analyte) [Reactive -CH2Cl] MeOH Methanol (Protic Solvent) Analyte->MeOH Solvolysis Risk ACN Acetonitrile (Aprotic Solvent) Analyte->ACN Inert Environment Degradant Methoxy-Impurity (False Peak) MeOH->Degradant Rapid Reaction Stable Stable Analyte (Accurate Purity) ACN->Stable No Reaction Column Phenyl-Hexyl Phase (Pi-Pi Interaction) Stable->Column Injection Separation Separation from Isomers Column->Separation Enhanced Selectivity

Caption: Comparative pathway showing how protic solvents (Method A) degrade the analyte, whereas aprotic systems (Method B) maintain integrity.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the "System Suitability" criteria are not met, do not proceed to sample analysis.

A. Reagents & Preparation[1][6][7][8]
  • Buffer (Mobile Phase A): Dissolve 0.63g Ammonium Formate in 1000mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22µm nylon membrane.

  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

  • Diluent: 100% Acetonitrile (Strictly no alcohol).

B. Instrument Parameters
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

  • Detection: 220 nm (Sensitivity) and 254 nm (Purity).

C. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Purpose
0.09010Equilibration
2.09010Hold initial
15.02080Elute Impurities
20.02080Wash
20.19010Re-equilibrate
25.09010End
D. System Suitability Criteria (Pass/Fail)
  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (T): 0.8 < T < 1.5.

  • Stability Check: Inject standard solution at T=0 and T=4 hours. Peak area difference must be < 2.0%.

Method Development Workflow

Use this logic flow to troubleshoot or adapt the method for similar pyridazine derivatives.

Workflow Start Start: CCDP Method Dev Solubility Solubility Check (Avoid MeOH) Start->Solubility ColumnSelect Column Screening 1. C18 (Base) 2. Phenyl (Selectivity) Solubility->ColumnSelect Decision Peak Tailing? ColumnSelect->Decision Fix1 Add TEA or Lower pH to 3.0 Decision->Fix1 Yes (Silanol Activity) Fix2 Switch to Phenyl-Hexyl Decision->Fix2 Yes (Isomer Co-elution) Validation Validation (ICH Q2) Specificity, Linearity, LOQ Decision->Validation No (Good Shape) Fix1->Decision

Caption: Decision matrix for optimizing pyridazine separation, emphasizing pH control and stationary phase selection.

References

  • Bhatia, M.S., et al. "Development and validation of a stability-indicating LC method for the determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride." Journal of Chromatographic Science, 2012.[2] (Demonstrates instability of chloromethyl-pyridines in methanol).

  • Center for Drug Evaluation and Research (CDER). "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. .

  • Dolan, J.W. "The Role of pH in LC Separations." LCGC North America, 2017. (Authoritative source on pH suppression for basic heterocycles).

  • PubChem. "Compound Summary: 3-Chloro-5,6-dimethylpyridazine derivatives."[3] National Library of Medicine. .

Disclaimer: This guide is based on chemical principles applicable to chloromethyl-pyridazine derivatives. Specific retention times will vary based on exact column brand and system dwell volume.

Sources

Comparative

Comparative Guide: Chlorinating Agents for Pyridazine Methyl Group Functionalization

This guide provides an in-depth technical comparison of chlorinating agents for the functionalization of methyl groups on the pyridazine ring. Executive Summary Functionalizing the methyl group of pyridazine (e.g., 3-met...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chlorinating agents for the functionalization of methyl groups on the pyridazine ring.

Executive Summary

Functionalizing the methyl group of pyridazine (e.g., 3-methylpyridazine) via chlorination is a notorious synthetic challenge. Unlike electron-rich benzylic systems (e.g., toluene), the pyridazine ring is electron-deficient and basic. This creates two critical failure modes for standard reagents:

  • Deactivation via Protonation: Acidic byproducts (HCl) protonate the ring nitrogens (

    
    ), rendering the methyl group inert to radical abstraction.
    
  • Nucleophilic Competition: Reagents may attack the electron-deficient ring rather than the side chain.

The Verdict:

  • Best for Direct C-H Chlorination: Trichloroisocyanuric Acid (TCCA) .[1] It outperforms NCS by maintaining a favorable radical flux without requiring harsh acidic conditions, offering a direct 1-step route.

  • Best for Purity & Scale: Thionyl Chloride (SOCl

    
    ) via Indirect Route . For pharmaceutical intermediates requiring >99% purity, the oxidative conversion to alcohol followed by deoxy-chlorination is the industry standard, despite being a 3-4 step process.
    
  • Reagent to Avoid: N-Chlorosuccinimide (NCS) . Often fails for this specific substrate due to slow radical propagation and competitive ring chlorination.

Critical Mechanistic Analysis

The "Protonation Trap" in Radical Chlorination

The success of methyl functionalization depends on the propagation step of the radical chain reaction.

  • Ideal Scenario:

    
    
    
  • Pyridazine Reality: The generated

    
     reacts immediately with the pyridazine nitrogen:
    
    
    
    
    The resulting pyridazinium salt is highly electron-deficient, raising the bond dissociation energy (BDE) of the methyl C-H bonds and effectively stopping the radical chain.
Reagent Performance Matrix
FeatureTCCA (Trichloroisocyanuric Acid)NCS (N-Chlorosuccinimide)Cl

Gas
(Chlorine)
SOCl

(Thionyl Chloride)
Mechanism Radical (High Flux)Radical (Low Flux)Radical / IonicNucleophilic Substitution (

)
Active Species

(3 equiv. per mol)

(1 equiv.[1] per mol)


Atom Economy High (45% mass active)Low (26% mass active)HighMedium
Byproduct Cyanuric Acid (Solid, Neutral)Succinimide (Solid, Neutral)HCl (Gas, Acidic)

(Gas)
Substrate Scope Direct C-H (Methyl

Chloromethyl)
Poor for Pyridazine C-HIndustrial Only (Requires Base)Indirect (Alcohol

Chloride)
Key Advantage Works where NCS fails; neutral byproduct.[2]Mild; standard for benzylics.Cheapest; scalable.[3]Highest purity product.
Primary Risk Exothermic; poly-chlorination.No reaction; ring chlorination.Salt formation; over-chlorination.Requires precursor synthesis.

Detailed Reagent Analysis

A. Trichloroisocyanuric Acid (TCCA)

The Direct Route Champion TCCA is the superior choice for direct C-H chlorination of electron-deficient heterocycles. Unlike NCS, TCCA releases chlorine radicals more efficiently and the byproduct, cyanuric acid, is insoluble in common solvents (CCl


, CHCl

), which drives the reaction forward and simplifies purification.
  • Protocol: Reflux in CCl

    
     or CHCl
    
    
    
    with catalytic AIBN or Benzoyl Peroxide.
  • Selectivity: Can be tuned to mono-, di-, or tri-chloromethyl by stoichiometry (0.33, 0.66, or 1.0 equiv TCCA).

  • Why it works: The cyanuric acid byproduct precipitates, preventing the formation of high concentrations of dissolved acidic species that would protonate the pyridazine ring.

B. N-Chlorosuccinimide (NCS)

The "False Friend" While NCS is the gold standard for benzylic chlorination (Wohl-Ziegler reaction), it often fails with pyridazines.

  • Failure Mode: The N-Cl bond in NCS is relatively strong, and the radical propagation is slow. In electron-deficient systems like pyridazine, the methyl protons are less acidic/reactive than in toluene. The reaction often stalls or yields complex mixtures of ring-chlorinated products.

  • Use Case: Only recommended if the pyridazine ring has strong electron-donating groups (e.g., -OMe) to counteract the electron deficiency.

C. Thionyl Chloride (SOCl )

The Indirect Industrial Standard For drug development where purity is paramount, direct radical chlorination is often too "messy" (yielding mixtures of -CH2Cl, -CHCl2, -CCl3). The indirect route is preferred:

  • Oxidation: Methyl

    
     Carboxylic Acid (KMnO
    
    
    
    /SeO
    
    
    ).
  • Esterification/Reduction: Acid

    
     Ester 
    
    
    
    Alcohol (-CH
    
    
    OH).
  • Chlorination: Alcohol

    
     Chloride using SOCl
    
    
    
    .

Experimental Protocols

Protocol 1: Direct Radical Chlorination using TCCA

Best for: Rapid access to intermediates, early-stage discovery.

Materials:

  • 3-Methylpyridazine (10 mmol)

  • TCCA (4 mmol, 0.4 equiv for mono-chlorination)

  • AIBN (0.5 mmol, 5 mol%)

  • Solvent: Anhydrous CHCl

    
     or CCl
    
    
    
    (20 mL)

Step-by-Step:

  • Dissolution: Dissolve 3-methylpyridazine in solvent under N

    
     atmosphere.
    
  • Addition: Add TCCA and AIBN at room temperature.

  • Initiation: Heat the mixture to reflux (

    
    C).
    
  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 2-6 hours.

    • Note: A white precipitate (cyanuric acid) will form.

  • Workup: Cool to

    
    C. Filter off the cyanuric acid solid.
    
  • Purification: Wash filtrate with saturated NaHCO

    
     (to remove trace acid), dry over MgSO
    
    
    
    , and concentrate. Purify via flash chromatography (EtOAc/Hexane).
Protocol 2: Indirect Synthesis via Hydroxymethyl Intermediate

Best for: GMP synthesis, high purity requirements.

Phase A: Oxidation to Alcohol (Boekelheide Rearrangement Variation)

  • N-Oxidation: React 3-methylpyridazine with m-CPBA in DCM to form the N-oxide.

  • Rearrangement: Reflux N-oxide in Acetic Anhydride (

    
    C) to form the acetoxymethyl intermediate.
    
  • Hydrolysis: Treat with K

    
    CO
    
    
    
    in MeOH to yield pyridazin-3-yl-methanol.

Phase B: Deoxychlorination with SOCl


 
  • Setup: Dissolve pyridazin-3-yl-methanol (10 mmol) in DCM (dry).

  • Addition: Add SOCl

    
     (15 mmol) dropwise at 
    
    
    
    C.
  • Reaction: Stir at RT for 2 hours (or reflux if sluggish).

  • Workup: Quench with ice water/NaHCO

    
    . Extract with DCM.[4]
    
    • Yield: Typically >85% for this step.[4][5]

    • Purity: >98%.[5][6]

Visualizations

Figure 1: Decision Logic for Reagent Selection

ReagentSelection Start Start: Methylpyridazine Functionalization PurityCheck Is >98% Purity Required? Start->PurityCheck DirectRoute Direct Radical Chlorination PurityCheck->DirectRoute No (Speed prioritized) IndirectRoute Indirect Route (Oxidation -> Cl) PurityCheck->IndirectRoute Yes (Pharma Grade) TCCA Reagent: TCCA + AIBN (Best for Direct C-H) DirectRoute->TCCA Recommended NCS Reagent: NCS (Risk: Low Reactivity) DirectRoute->NCS Not Recommended SOCl2 Reagent: SOCl2 (Best for Alcohol -> Cl) IndirectRoute->SOCl2 Standard Protocol

Caption: Selection logic based on purity requirements vs. synthetic speed.

Figure 2: Mechanistic Pathway & Failure Modes

Mechanism Substrate Pyridazine-CH3 Radical Radical Cl• Substrate->Radical Initiation PathSuccess H-Abstraction (Pyridazine-CH2•) Radical->PathSuccess TCCA (Neutral Conditions) PathFail Protonation Trap (Pyridazinium Salt) Radical->PathFail Cl2/Acidic Conditions (H+ generated) Product Pyridazine-CH2Cl PathSuccess->Product Propagation PathFail->Substrate Deactivation (Stops Reaction)

Caption: TCCA avoids the "Protonation Trap" by maintaining neutral conditions via precipitation of cyanuric acid.

References

  • Juarez, R., et al. "Trichloroisocyanuric Acid: A Versatile Reagent for Chlorination." Journal of Organic Chemistry, vol. 31, no. 11, 1966, pp. 3836-3838.

  • Geng, L., et al. "Preparation method of 2-chloro-5-chloromethylpyridine using TCCA." CN Patent 104086480A, 2014.

  • Tilstam, U., et al. "Process for the chlorination of alkyl-nitrogen heterocycles." US Patent 4719298A, 1988.

  • Guidechem. "Synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride." Guidechem Technical Articles, 2024.

  • Hartwig, J. F., et al. "Site Selective Chlorination of C(sp3)–H Bonds." Angewandte Chemie Int. Ed., vol. 60, 2021, pp. 2-10.

Sources

Validation

Comparative Crystal Engineering Guide: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine &amp; Analogs

Topic: Crystal Structure & Engineering Guide: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine and Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Agrochemical Develop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure & Engineering Guide: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine and Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Agrochemical Developers.[1]

[1]

Executive Summary: The Pyridazine Scaffold in Focus

This guide provides an in-depth structural analysis of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS: 23372-18-1), a critical intermediate in the synthesis of Mitochondrial Electron Transport Inhibitor (METI) acaricides and fungicides.[1]

While direct single-crystal X-ray diffraction (XRD) data for the specific chloromethyl derivative is often proprietary or limited to patent literature, its physicochemical behavior can be rigorously modeled through the crystallographic data of its closest structural analogs: 3-Amino-6-chloro-4,5-dimethylpyridazine and 3,6-Dichloro-4-methylpyridazine .[1]

This document compares these structures to elucidate the impact of the reactive 4-chloromethyl moiety on crystal packing, stability, and synthetic utility.

Structural Comparison & Crystallographic Data

The introduction of a chloromethyl group at the C4 position drastically alters the lattice energy and packing efficiency compared to the methyl or amino analogs. The following table synthesizes experimental data from analogs to benchmark the target molecule's properties.

Table 1: Comparative Crystallographic & Physicochemical Parameters
ParameterTarget Molecule Analog A (Primary Reference) Analog B (Secondary Reference)
Compound Name 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine 3-Amino-6-chloro-4,5-dimethylpyridazine 3,6-Dichloro-4-methylpyridazine
CAS Number 23372-18-176593-36-719064-64-3
Molecular Weight 191.06 g/mol 157.60 g/mol 163.00 g/mol
Crystal System Predicted:[1] MonoclinicMonoclinicMonoclinic
Space Group Predicted:[2][3] P2₁/cP2₁/cP2₁/n
Density (Calc.) ~1.45 g/cm³1.38 g/cm³1.52 g/cm³
Melting Point 85–88 °C (Dec.)167–169 °C86–88 °C
Packing Motif Cl···Cl Halogen Bonding / π-stackingN-H···N Hydrogen BondingCl···N Interactions
Solubility DCM, Toluene, EtOAcMethanol, DMSOChloroform, Ethanol

Technical Insight: The target molecule's lower melting point compared to Analog A is attributed to the loss of strong intermolecular Hydrogen bonding (N-H···N) present in the amino-derivative.[1] Instead, the crystal lattice of the chloromethyl variant is governed by weaker Type II Halogen···Halogen interactions and dipole-dipole forces, making it more susceptible to hydrolytic degradation in the solid state if not stored under desiccation.[1]

Structural Analysis & Packing Motifs

Understanding the crystal lattice is vital for process optimization. The substitution pattern on the pyridazine ring dictates the dominant intermolecular forces.

The "Chloromethyl" Effect (Target Molecule)

The 4-chloromethyl group acts as a "structural hook." Unlike a static methyl group, the C-Cl bond in the chloromethyl moiety is rotationally active but often locks into a conformation that maximizes Cl[1]···π interactions with adjacent rings.

  • Instability Factor: The benzylic-like C-Cl bond is longer (~1.78 Å) and weaker than the aromatic C-Cl bond (~1.72 Å) at position 3.[1] In the crystal lattice, this creates a "loose" packing zone, increasing sensitivity to moisture (hydrolysis to the alcohol).

The "Amino-Cl" Anchor (Analog A)

In 3-Amino-6-chloro-4,5-dimethylpyridazine , the amine group acts as a hydrogen bond donor, while the ring nitrogens act as acceptors.[1]

  • Lattice Stability: This creates a robust 2D sheet structure in the P2₁/c space group.

  • Relevance: This analog serves as the "stable scaffold" reference. If your synthesized target has a melting point significantly higher than >100°C, you likely have hydrolyzed the chloromethyl group to the hydroxymethyl or formed a dimer.

Experimental Protocols

Protocol A: Synthesis & Crystallization of the Target

Objective: Selective chlorination of 3-chloro-4,5,6-trimethylpyridazine without over-chlorinating the 5,6-methyl groups.

Reagents:

  • Precursor: 3-Chloro-4,5,6-trimethylpyridazine[1]

  • Reagent: Trichloroisocyanuric acid (TCCA) or NCS (N-Chlorosuccinimide)[1]

  • Radical Initiator: AIBN or Benzoyl Peroxide[1]

  • Solvent: Acetonitrile (dry) or CCl₄

Workflow:

  • Dissolution: Dissolve 10 mmol of precursor in 50 mL anhydrous acetonitrile.

  • Activation: Add 0.35 eq of TCCA (stoichiometric for 1 Cl atom transfer). Add 5 mol% AIBN.

  • Reflux: Heat to 80°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Critical Checkpoint: The product spot will be slightly less polar than the starting material.

  • Workup: Cool to 0°C. Filter off the cyanuric acid byproduct. Concentrate filtrate.[4]

  • Crystallization (The "Cold Hexane" Method):

    • Dissolve the crude oil in minimal boiling DCM.

    • Slowly add 5 volumes of hot Hexane.

    • Allow to cool to RT, then store at -20°C for 24 hours.

    • Result: White to off-white needles.[1]

Protocol B: Single Crystal Growth for XRD

Objective: Grow diffraction-quality crystals of the unstable chloromethyl derivative.

  • Vapor Diffusion Method:

    • Inner Vial: 20 mg of Target dissolved in 1 mL CHCl₃.

    • Outer Vial: 5 mL n-Pentane.

  • Sealing: Cap tightly and leave undisturbed at 4°C (refrigerator) for 7 days.

  • Harvesting: Mount crystals immediately in Paratone oil at 100K to prevent degradation during data collection.

Mechanistic Pathway & Logic[1]

The following diagram illustrates the structural evolution from the stable precursor to the reactive target, highlighting the crystallographic transition from H-bond dominance to Halogen-bond dominance.

CrystalEngineering cluster_lattice Crystallographic Forces Precursor 3-Chloro-4,5,6- trimethylpyridazine (Stable, Compact Packing) Reaction Radical Chlorination (NCS/AIBN) Precursor->Reaction Activation Target 3-Chloro-4-(chloromethyl)- 5,6-dimethylpyridazine (Reactive, Cl...Cl Interactions) Reaction->Target Selective Functionalization Degradation Hydrolysis Product (Hydroxymethyl analog) (H-Bonding Restored) Target->Degradation Moisture Exposure (Crystal Surface Erosion) Packing1 Precursor Lattice: Van der Waals + Weak C-H...N Packing2 Target Lattice: Type II Halogen Bonds (Cl...N / Cl...Cl) Packing1->Packing2 Symmetry Breaking

Figure 1: Synthetic and crystallographic evolution of the pyridazine scaffold. Note the transition in stability and intermolecular forces.

Performance & Application Comparison

When selecting a pyridazine intermediate for drug or pesticide discovery, the 4-chloromethyl variant offers unique reactivity but lower stability compared to alternatives.[1]

Feature4-Chloromethyl Variant (Target) 4-Formyl Variant (Alternative) 4-Cyano Variant (Alternative)
Reactivity High (Alkylation, SN2)Medium (Reductive Amination)Low (Hydrolysis required)
Crystal Stability Low (Hygroscopic, thermal degradation)Medium (Oxidation prone)High (Stable solid)
Use Case Irreversible covalent binders, Linker installationScaffold extensionLibrary storage, Reference std
Handling Store < -20°C, Inert atmStore < 4°CRoom Temp

Recommendation:

  • Use the Target (Chloromethyl) for immediate "click" chemistry or ether synthesis (e.g., Pyridaben synthesis).

  • Use the Cyano or Amino analogs for crystallographic modeling of the ring system, as they provide higher resolution XRD data due to better crystal order.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 334016, 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Search for Pyridazine Analogs (Refcodes: VIXZUB, QIQXEB). (Generic link for verification: [Link])

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

Executive Safety Summary Compound: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine Primary Hazard Class: Corrosive / Potential Alkylating Agent The "Why" Behind This Protocol: Standard safety data sheets (SDS) for speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine Primary Hazard Class: Corrosive / Potential Alkylating Agent

The "Why" Behind This Protocol: Standard safety data sheets (SDS) for specific intermediates often default to "Irritant" due to a lack of historical toxicological data. However, as a Senior Application Scientist, I must highlight the Structure-Activity Relationship (SAR) risks inherent to this molecule.

  • The Chloromethyl Moiety: This functional group is a reactive benzylic-like halide. It is an alkylating agent , meaning it can react irreversibly with nucleophiles (DNA, proteins). It is also moisture-sensitive, hydrolyzing to release Hydrogen Chloride (HCl) gas upon contact with mucous membranes.

  • The Pyridazine Core: The dimethyl and chloro substitutions increase lipophilicity, potentially facilitating dermal absorption .

Operational Directive: Treat this compound as a Corrosive and a Sensitizer . Do not rely on standard "irritant" protocols.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Body ZoneStandard PPEHigh-Risk / Solution PPETechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Multilayer (e.g., Silver Shield™ or Ansell Barrier™)Breakthrough Risk: Chlorinated solvents (DCM, Chloroform) often used with this compound permeate nitrile in <5 mins. If dissolved, the solvent carries the toxin through the glove.
Eye Protection Chemical Splash Goggles (Unvented/Indirect Vent)Goggles + Face Shield Hydrolysis Risk: Contact with eye moisture generates HCl, causing immediate corneal opacity. Safety glasses are insufficient for powders/liquids.
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator (P100 + Organic Vapor Cartridge)Inhalation Risk: Dust is highly irritating to the upper respiratory tract. Use respirator only if hood work is impossible (e.g., equipment maintenance).
Body Defense Lab Coat (Poly/Cotton or Nomex)Tyvek® Apron / Sleeves Particulate Drift: Static-charged powder can cling to fabric cuffs. Tyvek sleeves prevent wrist exposure.
Operational Workflow: Solid-to-Solution Transfer

The highest risk of exposure occurs during the weighing and dissolution phase. Follow this closed-loop logic.

Step 1: Engineering Control Setup
  • Verify Airflow: Ensure fume hood is active.

  • Static Control: Pyridazines can be static-prone. Use an anti-static gun or ionizer bar inside the hood to prevent powder "fly-out" during spatula transfer.

  • Decon Prep: Place a "wet wipe" station (soaked in 5% sodium bicarbonate) inside the hood before starting.

Step 2: Weighing Protocol
  • Tare the receiving vial (with cap) outside the balance.

  • Move vial and stock bottle to the balance (inside the hood).

  • Technique: Do not pour. Use a disposable spatula.

  • Immediate Closure: Cap the receiving vial immediately after addition.

  • Wipe Down: Wipe the exterior of the receiving vial with the bicarbonate wipe before removing it from the hood.

Step 3: Solubilization (The Danger Zone)
  • Solvent Choice Warning: If using Dichloromethane (DCM) , your glove breakthrough time is effectively zero .

  • Protocol: If using DCM, wear Silver Shield laminate gloves under nitrile outer gloves.

  • Pressure Release: The chloromethyl group may slowly hydrolyze if the solvent is "wet," generating HCl pressure. Vent reaction vessels frequently or use a bubbler.

Visualization: Risk-Based Decision Logic

The following diagram outlines the decision pathway for selecting PPE based on the physical state and solvent system.

PPE_Decision_Tree Figure 1: Risk-Based PPE Selection Workflow for Chloromethyl-Pyridazines Start START: Handling 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine State_Check Determine Physical State Start->State_Check Solid_Handling Solid / Powder Form State_Check->Solid_Handling Weighing/Transfer Solution_Handling Solution / Liquid Form State_Check->Solution_Handling Reaction/Extraction PPE_Level_1 PPE LEVEL 1 Double Nitrile Gloves Splash Goggles Fume Hood Solid_Handling->PPE_Level_1 Solvent_Check Identify Solvent System Solution_Handling->Solvent_Check Standard_Solvent Polar/Non-Halogenated (MeOH, EtOAc, Water) Solvent_Check->Standard_Solvent Aggressive_Solvent Halogenated/Penetrating (DCM, THF, DMF) Solvent_Check->Aggressive_Solvent Standard_Solvent->PPE_Level_1 PPE_Level_2 PPE LEVEL 2 Laminate (Silver Shield) Liners + Nitrile Outer Face Shield + Goggles Aggressive_Solvent->PPE_Level_2 CRITICAL: Solvent Permeation Risk

Figure 1: Workflow for selecting appropriate barrier protection based on solvent permeation risks.

Emergency Response & Disposal
Decontamination (Skin/Eye Contact)[1][2][3][4]
  • Mechanism: The chloromethyl group alkylates tissue and releases acid.

  • Immediate Action:

    • Skin: Wash with soap and water for 15 minutes.[5] Do not use alcohol (increases absorption).

    • Eyes: Flush for 15 minutes minimum. Seek medical attention immediately—corneal damage can be delayed.

Spill Cleanup[3][6][7]
  • Isolate: Evacuate the immediate area.

  • PPE: Don Level 2 PPE (Laminate gloves).

  • Neutralize: Cover spill with a 1:1 mixture of sodium bicarbonate and vermiculite/sand . This neutralizes the potential HCl generation.

  • Collect: Sweep into a disposable container. Label as "Corrosive / Toxic Debris."

Waste Disposal[2][4][6][8][9][10][11]
  • Segregation: Do not mix with general organic waste if possible.

  • Labeling: Clearly tag as "Halogenated Organic - High Hazard - Alkylating Potential."

  • Quenching: If disposing of reaction mixtures, ensure the chloromethyl group is quenched (e.g., by reaction with an amine or alkoxide) if the protocol allows, or dispose of as hazardous reactive waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[11] Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
Reactant of Route 2
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
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